4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCFZBVANBKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662872 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863769-40-8 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, a valuable chiral building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the asymmetric α-arylation of N-Boc-pyrrolidine followed by the saponification of the resulting methyl ester. This approach ensures high enantiopurity and good overall yield.
Strategic Approach to Synthesis
The synthesis of the target molecule hinges on the creation of a carbon-carbon bond between the C2 position of the pyrrolidine ring and a benzoic acid moiety. A robust and stereocontrolled method to achieve this is paramount. The chosen strategy involves an asymmetric deprotonation of N-Boc-pyrrolidine, followed by a Negishi cross-coupling reaction. This is a well-established and reliable method for the α-arylation of cyclic amines.[1][2]
The key steps are:
-
Asymmetric Lithiation: N-Boc-pyrrolidine is deprotonated at the C2 position using sec-butyllithium in the presence of a chiral ligand, (+)-sparteine. This step establishes the desired (S)-stereochemistry at the newly formed stereocenter.
-
Transmetalation: The resulting lithiated species is transmetalated with zinc chloride to form a more stable and reactive organozinc reagent.
-
Negishi Cross-Coupling: The organozinc intermediate is then coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a phosphine ligand to form tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.[1][2]
-
Saponification: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding the target compound.
This synthetic route is advantageous due to the commercial availability of the starting materials, the high enantioselectivity of the asymmetric deprotonation, and the efficiency of the Negishi coupling.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a closely related analog and is expected to provide high yields and enantiopurity.[1][2]
Part 1: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| N-Boc-pyrrolidine | 171.24 | 10.0 | 58.4 | 1.20 |
| (+)-Sparteine | 234.39 | 13.7 | 58.4 | 1.20 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | - | 63.3 | 1.30 |
| Zinc Chloride (0.7 M in THF) | 136.30 | - | 68.1 | 1.40 |
| Methyl 4-bromobenzoate | 215.04 | 10.5 | 48.8 | 1.00 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.54 | 2.43 | 0.05 |
| Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 290.11 | 0.85 | 2.92 | 0.06 |
| Methyl tert-butyl ether (MTBE) | - | 120 mL | - | - |
| Tetrahydrofuran (THF) | - | 97.3 mL | - | - |
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and rubber septa is purged with nitrogen.
-
Initial Charging: Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).
-
Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The solution will turn orange-red. Stir the reaction mixture at this temperature for 3 hours.
-
Transmetalation: Add a solution of zinc chloride (0.7 M in THF, 97.3 mL, 68.1 mmol) dropwise over 60 minutes, keeping the internal temperature below -65 °C.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). The slurry will become a hazy yellow solution. Stir for an additional 45 minutes.
-
Addition of Coupling Partners: Add methyl 4-bromobenzoate (10.5 g, 48.8 mmol) as a solid in one portion. Stir for 15 minutes to allow for dissolution.
-
Catalyst Addition: Add tri-tert-butylphosphonium tetrafluoroborate (0.85 g, 2.92 mmol) and palladium(II) acetate (0.54 g, 2.43 mmol) as solids.
-
Degassing and Reaction: Degas the reaction mixture with nitrogen. An exotherm is typically observed, and the reaction mixture will change color. Stir the reaction overnight at room temperature.[2]
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate as a white solid.[2]
Part 2: Synthesis of this compound (Saponification)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 319.39 | (Assumed from previous step) | - | 1.0 |
| Sodium Hydroxide (or Lithium Hydroxide) | 40.00 (or 23.95) | (Calculated) | ~3-5 | ~3-5 |
| Methanol | - | (Sufficient volume) | - | - |
| Water | - | (Sufficient volume) | - | - |
| Hydrochloric Acid (1 M) | - | (As needed) | - | - |
Procedure:
-
Dissolution: Dissolve the methyl ester intermediate in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Hydrolysis: Add sodium hydroxide or lithium hydroxide (3-5 equivalents) to the solution and stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1 M hydrochloric acid to a pH of approximately 3-4. A white precipitate should form.
-
Isolation: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.
Safety Considerations
-
Organolithium Reagents: sec-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
Solvents: MTBE and THF are flammable and should be used in a well-ventilated fume hood.
-
Heavy Metals: Palladium compounds are toxic and should be handled with care.
-
Acids and Bases: Standard precautions should be taken when handling acids and bases.
Conclusion
The described synthetic protocol provides a reliable and enantioselective route to this compound. The use of a Negishi cross-coupling reaction is a key feature of this synthesis, allowing for the efficient formation of the C-C bond between the pyrrolidine and benzoic acid moieties. Careful execution of the experimental procedure and appropriate analytical characterization are essential to ensure the desired product quality for applications in research and drug development.
References
(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid chemical properties
An In-Depth Technical Guide to (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid: A Cornerstone for Asymmetric Synthesis in Drug Discovery
This guide provides a comprehensive technical overview of (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and discuss its applications as a strategic intermediate in medicinal chemistry. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in validated experimental methodology.
Introduction: The Strategic Value of 3D Scaffolds
In modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for enhancing molecular complexity and improving pharmacological profiles. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a particularly valuable scaffold.[1] Its non-planar, sp³-rich structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] When combined with the versatile benzoic acid moiety—a common anchor for generating libraries of amides and esters—the resulting molecule becomes a powerful tool for navigating complex pharmacophore space.
(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid embodies this principle. It is a bifunctional molecule featuring:
-
A defined stereocenter at the C2 position of the pyrrolidine ring.
-
An N-Boc protecting group, which enables selective reactions and can be removed under mild conditions.[2]
-
A carboxylic acid group, providing a handle for amide bond formation and other derivatizations.
This unique combination makes it a sought-after intermediate for synthesizing sophisticated molecules, particularly in the development of novel therapeutics.
Physicochemical and Structural Properties
Precise characterization is the foundation of reproducible science. While experimental data for the final acid product is not widely published, we can provide a robust profile based on its direct synthetic precursor, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, and established principles of spectroscopy.
Structural and Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | (S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid | - |
| Synonyms | N-Boc-(S)-4-phenylproline, Boc-L-4-phenylproline | - |
| Molecular Formula | C₁₆H₂₁NO₄ | [3] |
| Molecular Weight | 291.34 g/mol | [3] |
| CAS Number | Not consistently reported. The deprotected analog, (S)-4-(pyrrolidin-2-yl)benzoic acid, is CAS 1213448-39-5. | [4][5] |
| MDL Number | MFCD08751457 | [3] |
Spectroscopic Profile
The identity and purity of the compound are confirmed through standard spectroscopic techniques. The following data represents the expected spectral features based on the analysis of its methyl ester precursor and general spectroscopic principles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the Boc group, and the aromatic protons. Due to the chiral center and restricted rotation around the N-Boc bond, some pyrrolidine protons may appear as complex multiplets.
-
Aromatic Protons (H-Ar): Two doublets in the range of δ 7.4-8.1 ppm, corresponding to the classic AA'BB' system of a 1,4-disubstituted benzene ring.
-
Pyrrolidine C2-H: A multiplet (often a triplet or doublet of doublets) around δ 4.8-5.0 ppm.
-
Pyrrolidine CH₂ Protons: A series of complex multiplets between δ 1.9-3.8 ppm.
-
Boc Group (-(CH₃)₃): A characteristic singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ > 12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl (C=O, Carboxylic Acid): δ ~170-175 ppm.
-
Carbonyl (C=O, Boc): δ ~154 ppm.
-
Quaternary Carbon (Boc, C(CH₃)₃): δ ~80 ppm.
-
Aromatic Carbons: Signals between δ 125-148 ppm.
-
Pyrrolidine Carbons: Signals in the range of δ 24-65 ppm.
-
Methyl Carbons (Boc, -CH₃): δ ~28 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6]
-
C-H Stretch: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹.[6]
-
C=O Stretch (Boc Urethane): A strong absorption around 1680-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm⁻¹.[6]
Mass Spectrometry (MS): For ESI(-), the expected [M-H]⁻ ion would be at m/z 290.14. For ESI(+), the [M+H]⁺ ion would be at m/z 292.15, and the [M+Na]⁺ adduct at m/z 314.13.
Synthesis Protocol: Enantioselective α-Arylation
The most robust and scalable synthesis of this class of compounds relies on the enantioselective deprotonation of N-Boc pyrrolidine, followed by a palladium-catalyzed Negishi cross-coupling reaction.[7][8] This methodology provides excellent enantioselectivity and chemical yield. The protocol below first describes the synthesis of the methyl ester precursor, followed by a standard hydrolysis to yield the final acid.
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)BENZOIC ACID [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-4-(Pyrrolidin-2-yl)benzoic acid | C11H13NO2 | CID 55279000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to the Structural Analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the versatile functional handles of a carboxylic acid and a Boc-protected amine, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] The pyrrolidine moiety is a common feature in many FDA-approved drugs, highlighting its importance as a privileged scaffold.[2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][] This guide provides a comprehensive technical overview of the structural analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, detailing its physicochemical properties, a robust synthetic protocol, and a thorough examination of the analytical techniques required for its unambiguous characterization.
Physicochemical Properties and the Role of the Boc Group
The introduction of the bulky, nonpolar Boc group significantly influences the physicochemical properties of the parent amino acid. Generally, Boc-protection increases the lipophilicity of a molecule, which in turn affects its solubility, melting point, and chromatographic behavior.[5] Boc-protected amino acids typically exhibit good solubility in a range of common organic solvents.[5]
The key to the utility of the Boc group is its chemical stability and selective lability. It is resistant to basic and nucleophilic reagents, providing orthogonality with other protecting groups like the base-labile Fmoc group.[3][6] This stability allows for chemical modifications at other parts of the molecule without disturbing the protected amine. The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which proceeds through a mechanism involving the formation of a stable tertiary carbocation.[3][]
Table 1: Predicted Physicochemical Properties of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid
| Property | Value | Source/Justification |
| Molecular Formula | C₁₆H₂₁NO₄ | Calculation |
| Molecular Weight | 291.34 g/mol | Calculation |
| Appearance | White to off-white solid | General property of similar compounds. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Based on the properties of Boc-protected amino acids and benzoic acid derivatives.[5] |
| pKa (Carboxylic Acid) | ~4-5 | Similar to benzoic acid, with minor influence from the pyrrolidine substituent. |
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid is crucial for its application in the development of chiral drugs. An effective method involves the enantioselective α-arylation of N-Boc pyrrolidine. The following protocol is adapted from a well-established procedure for the synthesis of a closely related analog.[7]
Synthetic Workflow Diagram
Caption: Workflow for the enantioselective synthesis.
Step-by-Step Experimental Protocol
-
Asymmetric Lithiation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in a suitable anhydrous solvent such as diethyl ether or MTBE. Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi) dropwise, maintaining the internal temperature below -70 °C. The formation of a colored solution indicates the generation of the lithiated species. The use of the chiral ligand (-)-sparteine is critical for establishing the desired (R)-stereochemistry.[7]
-
Transmetalation: To the solution from the previous step, add a solution of anhydrous zinc chloride (ZnCl₂) in THF dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature. This step generates the organozinc reagent, which is more stable and suitable for the subsequent cross-coupling reaction.[7]
-
Negishi Cross-Coupling: To the organozinc reagent, add a suitable palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄). Then, add the aryl halide, methyl 4-bromobenzoate. The reaction is typically stirred at room temperature overnight. This palladium-catalyzed cross-coupling reaction forms the C-C bond between the pyrrolidine ring and the benzoic acid moiety.[7]
-
Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoate, can be purified by flash column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid as a solid.
Structural Analysis and Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure. For (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, both ¹H and ¹³C NMR are required.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
-
Aromatic Protons: Two sets of doublets in the range of 7.2-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the pyrrolidine ring.[8]
-
Pyrrolidine Protons: A series of multiplets between 1.8 and 4.2 ppm. The proton at the chiral center (C2) will likely appear as a multiplet around 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen atom will also be in this region.
-
Boc Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.[9]
-
Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.[10]
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| >10 | br s | 1H | -COOH |
| ~8.1 | d | 2H | Aromatic (ortho to -COOH) |
| ~7.4 | d | 2H | Aromatic (ortho to pyrrolidine) |
| ~4.2 | m | 1H | Pyrrolidine CH |
| ~3.5 | m | 2H | Pyrrolidine CH₂ |
| ~2.0 | m | 4H | Pyrrolidine CH₂ |
| ~1.4 | s | 9H | -C(CH₃)₃ |
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region: one for the carboxylic acid carbonyl (~170-180 ppm) and one for the Boc carbonyl (~155 ppm).[11]
-
Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the carboxylic acid group will be at the lower end of this range, while the carbon attached to the pyrrolidine ring will be at the higher end.[12]
-
Pyrrolidine Carbons: Signals between 25 and 60 ppm. The chiral carbon (C2) will be in the range of 50-60 ppm.
-
Boc Carbons: A signal for the quaternary carbon at ~80 ppm and a signal for the methyl carbons at ~28 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl stretching absorptions are expected: a strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl and another strong peak around 1690-1720 cm⁻¹ for the Boc carbonyl. These may overlap.[13]
-
C-N Stretch: A moderate absorption in the 1000-1200 cm⁻¹ region.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Using electrospray ionization (ESI), the molecule can be observed in either positive or negative ion mode.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 292.3. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[14]
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is expected at m/z 290.3. A characteristic fragmentation for carboxylic acids in negative mode is the loss of carbon dioxide (44 Da).[15]
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the synthesized (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of N-protected amino acids.[16][17]
Caption: Workflow for chiral HPLC analysis.
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, is a good starting point.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA), often with a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to improve peak shape.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The structural analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid requires a multi-faceted analytical approach. The combination of NMR and IR spectroscopy provides a detailed picture of the molecular structure and functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation information. Chiral HPLC is indispensable for verifying the enantiomeric purity of this important building block. The protocols and interpretive guidance provided in this technical guide offer a robust framework for researchers and scientists working with this and related compounds in the pursuit of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate
A Note on Chemical Identification: This technical guide focuses on the physical and chemical properties of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate , identified by the CAS number 443998-65-0 . The initial query for CAS 143322-48-5 did not yield a specific, publicly documented chemical entity, suggesting a potential typographical error. Given the structural relevance and importance in medicinal chemistry, this guide has been developed for the well-documented and commercially available compound CAS 443998-65-0.
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of well-characterized building blocks. Among these, piperidine derivatives hold a privileged position due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate (CAS 443998-65-0), a versatile intermediate pivotal for the synthesis of complex pharmaceutical agents.[1][] Our focus will be on the core physicochemical properties, a validated synthetic protocol, and the underlying chemical principles that make this compound a valuable asset for researchers, scientists, and drug development professionals.
Core Compound Identification and Molecular Structure
Precise identification is the cornerstone of chemical research. The compound is systematically named tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.[3] The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a 4-amino substituent bearing a 4-bromophenyl group. The Boc protecting group is instrumental in synthetic chemistry, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.
| Identifier | Value |
| CAS Number | 443998-65-0 |
| IUPAC Name | tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[3] |
| Synonyms | 1-Boc-4-(4-bromo-phenylamino)-piperidine, 4-(4-BROMO-PHENYLAMINO)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[] |
| Molecular Formula | C16H23BrN2O2[1][] |
| Molecular Weight | 355.27 g/mol [1][][3] |
| InChIKey | ZDCRNXMZSKCKRF-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br[3] |
Physicochemical Properties
The physical and chemical properties of a synthetic intermediate dictate its handling, reactivity, and purification strategies. The following table summarizes the key predicted physicochemical parameters for this compound. It is important to note that these are computationally predicted values and should be used as a guide, with experimental verification recommended for critical applications.
| Property | Predicted Value | Source |
| Boiling Point | 439.1 ± 40.0 °C | [1] |
| Density | 1.336 ± 0.06 g/cm³ | [1] |
| pKa | 4.18 ± 0.20 | [1] |
Synthesis Pathway: Reductive Amination
The most common and efficient synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is achieved through a one-pot reductive amination reaction.[1] This method involves the reaction of N-Boc-4-piperidone with 4-bromoaniline in the presence of a mild reducing agent, typically sodium triacetoxyborohydride. The choice of this reducing agent is critical; it is selective for the iminium intermediate formed in situ and is tolerant of the acidic conditions required to catalyze imine formation, thus minimizing side reactions.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone
-
4-Bromoaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
1N Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) and 4-bromoaniline (1.2 equivalents) in dichloromethane (DCM), add glacial acetic acid (1.5 equivalents).
-
Stir the mixture at room temperature (approximately 25°C).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 1N NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/hexanes solvent system to yield the final product as a solid.
Synthesis Workflow Diagram
The diagram below illustrates the key steps in the reductive amination synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.
References
A Technical Guide to the Spectral Characterization of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid
This technical guide provides a comprehensive overview of the spectral data for 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As a chiral building block, it incorporates a constrained pyrrolidine ring, a versatile benzoic acid moiety, and a Boc-protecting group, making it a valuable scaffold for the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The structure of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid presents several key features that are crucial for interpreting its spectral data. The presence of a stereocenter at the 2-position of the pyrrolidine ring, the aromatic benzoic acid, and the bulky tert-butoxycarbonyl (Boc) protecting group all contribute to a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid is expected to exhibit distinct signals for the aromatic protons, the pyrrolidine ring protons, and the protons of the Boc group. Due to the restricted rotation around the N-Boc bond, some signals may appear as broad peaks or as a mixture of rotamers.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.0 | d | 2H | Ar-H (ortho to -COOH) |
| ~7.4 | d | 2H | Ar-H (ortho to pyrrolidine) |
| ~4.9 | t | 1H | N-CH (pyrrolidine C2) |
| ~3.5-3.3 | m | 2H | -NCH₂- (pyrrolidine C5) |
| ~2.3-1.9 | m | 4H | -CH₂CH₂- (pyrrolidine C3, C4) |
| ~1.4 | s | 9H | -C(CH₃)₃ (Boc) |
Causality Behind Experimental Choices:
The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton, which would otherwise exchange with D₂O. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the multiplets, especially for the pyrrolidine protons.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H NMR should be employed.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the pyrrolidine carbons, and the carbons of the Boc group.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~154 | N-C=O (Boc) |
| ~145 | Ar-C (ipso to pyrrolidine) |
| ~131 | Ar-C (ipso to -COOH) |
| ~130 | Ar-CH (ortho to -COOH) |
| ~128 | Ar-CH (ortho to pyrrolidine) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~60 | N-CH (pyrrolidine C2) |
| ~47 | -NCH₂- (pyrrolidine C5) |
| ~33 | -CH₂- (pyrrolidine C3) |
| ~28 | -C(CH₃)₃ (Boc) |
| ~24 | -CH₂- (pyrrolidine C4) |
Causality Behind Experimental Choices:
Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer. Select the appropriate ¹³C NMR acquisition parameters with proton decoupling.
-
Data Acquisition: Acquire the spectrum at room temperature. A longer acquisition time or a higher number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid will be characterized by the stretching and bending vibrations of its key functional groups.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1610, ~1580 | Medium | C=C stretch (aromatic) |
| ~1400 | Medium | C-N stretch |
| ~1160 | Strong | C-O stretch (Boc) |
Causality Behind Experimental Choices:
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Processing: The software will automatically perform the background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI+):
The positive ion mode is expected to show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
[M+H]⁺: m/z = 292.15
-
[M+Na]⁺: m/z = 314.13
Proposed Fragmentation Pathway:
The fragmentation of the [M+H]⁺ ion is likely to proceed through several key pathways, including the loss of the Boc group and fragmentation of the pyrrolidine ring.
Caption: Proposed ESI-MS fragmentation of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid.
Causality Behind Experimental Choices:
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment.
Experimental Protocol for LC-MS (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source. A C18 column is typically used for reversed-phase separation.
-
Data Acquisition: Acquire data in both positive and negative ion modes to get a comprehensive profile.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Conclusion
A Technical Guide to the Synthesis of N-Boc-4-(pyrrolidin-2-yl)benzoic Acid: Strategies and Methodologies
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, frequently appearing in FDA-approved pharmaceuticals and clinical candidates due to its unique conformational properties and ability to engage in key biological interactions.[1][2] The N-Boc-4-(S)-pyrrolidin-2-yl)benzoic acid building block represents a particularly valuable asset for medicinal chemists. It merges three critical pharmacophoric elements: a stereodefined pyrrolidine ring, a versatile carboxylic acid handle for further chemical elaboration, and a tert-butyloxycarbonyl (Boc) protecting group that ensures stability and controlled reactivity.
This guide provides an in-depth examination of the synthesis of this chiral building block, moving beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for process control, and the critical analytical methods required to validate the final product's integrity. The primary focus will be on robust, scalable, and enantioselective methodologies proven in the field.
Core Synthetic Strategy: Asymmetric α-Arylation of N-Boc-Pyrrolidine
The most efficient and stereocontrolled route to N-Boc-4-(pyrrolidin-2-yl)benzoic acid and its derivatives is the direct α-arylation of N-Boc-pyrrolidine. This approach constructs the key C-C bond between the aromatic ring and the pyrrolidine scaffold in a highly convergent manner. Among cross-coupling methodologies, the Negishi coupling, facilitated by an initial asymmetric deprotonation, stands out for its reliability and high enantioselectivity.[3][4]
The overall synthetic pathway can be visualized as a two-stage process: first, the stereoselective coupling to form the aryl-pyrrolidine core with an ester functional handle, followed by saponification to yield the target carboxylic acid.
Figure 1: High-level workflow for the synthesis of the target compound.
Mechanistic Deep Dive: The Role of Asymmetric Deprotonation and Negishi Coupling
The success of this synthesis hinges on the initial deprotonation step. The use of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand is crucial.[3]
Causality Behind Experimental Choice:
-
s-BuLi: A powerful base required to abstract a proton from the α-position of the electron-rich N-Boc-pyrrolidine.
-
Sparteine: A chiral diamine that complexes with s-BuLi. This complexation creates a chiral environment around the lithium base, directing the deprotonation to occur on one face of the pyrrolidine ring, thus establishing the desired stereocenter. Both (+)- and (-)-sparteine are effective, leading to the corresponding enantiomers.[2][3]
-
Low Temperature (-78 °C): Essential for maintaining the stability of the highly reactive organolithium intermediate and maximizing the stereoselectivity of the deprotonation.
Following deprotonation, the resulting lithiated species is transmetalated with zinc chloride (ZnCl₂). This step is critical as it converts the unstable organolithium into a more stable and less reactive organozinc reagent. This organozinc compound is the active nucleophile in the subsequent palladium-catalyzed Negishi cross-coupling reaction with the aryl bromide.[3][4]
Figure 2: Simplified catalytic cycle for the Negishi cross-coupling stage.
Validated Experimental Protocol
The following protocol is adapted from a robust and peer-reviewed procedure published in Organic Syntheses, ensuring a high degree of trustworthiness and reproducibility.[3][4]
Part A: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
| Reagent/Material | Molar Eq. | Amount | Notes |
| N-Boc-pyrrolidine | 1.20 | 10.0 g | Starting material. |
| (+)-Sparteine | 1.20 | 13.7 g | Chiral ligand. Ensure low water content.[3] |
| Methyl tert-butyl ether (MTBE) | - | 120 mL | Anhydrous solvent. |
| sec-Butyllithium (1.4 M in cyclohexane) | 1.30 | 45.2 mL | Deprotonating agent. |
| Zinc Chloride (0.7 M in THF) | 1.40 | 97.3 mL | For transmetalation. |
| Methyl 4-bromobenzoate | 1.00 | 10.5 g | Aryl coupling partner. |
| Pd(OAc)₂ | 0.05 | 0.54 g | Palladium catalyst precursor. |
| tBu₃P·HBF₄ | 0.06 | 0.85 g | Phosphine ligand. |
Step-by-Step Methodology:
-
Reaction Setup: Equip an oven-dried 500 mL three-necked round-bottom flask with a temperature probe, magnetic stir bar, and rubber septa under a nitrogen atmosphere.
-
Initial Charging: Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g), and (+)-sparteine (13.7 g).
-
Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add the s-BuLi solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The solution will turn orange-red. Age the reaction at this temperature for 3 hours.
-
Transmetalation: Add the ZnCl₂ solution dropwise over 60 minutes, maintaining the internal temperature below -65 °C.
-
Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature (~25 °C). Stir for an additional 45 minutes.
-
Coupling: To this solution, add methyl 4-bromobenzoate (10.5 g), followed by tBu₃P·HBF₄ (0.85 g) and Pd(OAc)₂ (0.54 g) under a positive nitrogen flow.
-
Reaction: Degas the mixture with three evacuate-refill cycles. An exotherm is typically observed. Stir the reaction overnight at room temperature.
-
Work-up and Purification: Quench the reaction with aqueous ammonium hydroxide. Filter the resulting slurry to remove zinc salts. The organic phase is separated, washed, and concentrated. The crude product is purified by crystallization to yield a white crystalline solid.
Part B: Saponification to N-Boc-4-((S)-pyrrolidin-2-yl)benzoic Acid
-
Hydrolysis: Dissolve the ester product from Part A in a mixture of THF and water. Add an excess (e.g., 2-3 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4. The product will precipitate out of solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final N-Boc-4-((S)-pyrrolidin-2-yl)benzoic acid.
Analytical Characterization & Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final building block.[5]
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (doublets, ~7.5-8.1 ppm), pyrrolidine ring protons, Boc group (singlet, ~1.4-1.5 ppm). Presence of rotamers may cause signal broadening or duplication.[5] |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to carboxylic acid, aromatic carbons, pyrrolidine carbons, and the Boc carbonyl and tert-butyl groups. |
| LC-MS | Mass-to-Charge (m/z) | Detection of the correct molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to C₁₆H₂₁NO₄. |
| Reversed-Phase HPLC | Chemical Purity | >98% area percentage. |
| Chiral HPLC | Enantiomeric Excess (ee%) | >98% ee for the desired (S)-enantiomer. Essential for use in chiral drug synthesis.[5] |
Conclusion
The synthesis of N-Boc-4-(pyrrolidin-2-yl)benzoic acid via asymmetric Negishi coupling is a powerful and well-validated strategy that provides excellent control over stereochemistry. The causality-driven approach—from the selection of a chiral ligand for stereoselective deprotonation to the transmetalation step that modulates reactivity—exemplifies a rational design of a complex synthetic sequence. By adhering to the detailed protocols and rigorous analytical quality control outlined in this guide, researchers and drug development professionals can reliably produce this high-value building block for application in their discovery programs.
References
An In-depth Technical Guide to the Solubility of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its solubility in various organic solvents. This document will delve into the physicochemical properties influencing solubility, predictive analysis, and detailed methodologies for empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its behavior in different solvent systems is paramount during various stages of drug discovery and development, from synthesis and purification to formulation. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the progression of a potential drug candidate.[1][2]
This guide will provide a detailed framework for assessing the solubility of this specific molecule, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties and Solubility Prediction
The molecular structure of this compound dictates its solubility. It is a chiral molecule containing a pyrrolidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group.
-
The Benzoic Acid Moiety: The carboxylic acid group is polar and capable of hydrogen bonding, suggesting potential solubility in polar protic solvents. However, the aromatic ring is nonpolar, which can limit aqueous solubility.
-
The Pyrrolidine Ring: This saturated heterocyclic component adds to the aliphatic, nonpolar character of the molecule.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, lipophilic protecting group.[3][4] Its presence significantly increases the nonpolar nature of the molecule, which generally enhances solubility in nonpolar organic solvents.[4] The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions.[3][]
Based on these structural features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[6][7][8]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid can hydrogen bond with the solvent, but the bulky Boc group may limit extensive solvation. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the rest of the molecule. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The lipophilic Boc group and the aromatic ring will favor interaction with nonpolar solvents, but the polar carboxylic acid will be disfavored. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |
Experimental Determination of Solubility
While predictions are useful, empirical determination of solubility is essential for accurate data. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.[9]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][10][11] This method is faster but may overestimate the true solubility as it can lead to supersaturated or amorphous precipitates.[12]
-
Thermodynamic Solubility: This method measures the equilibrium concentration of a compound in a saturated solution.[1][13][14] It is a more time-consuming but more accurate representation of the true solubility.[12] This is typically performed using the shake-flask method.[12]
For the purpose of this guide, we will focus on the more rigorous Thermodynamic Solubility Assay .
Experimental Workflow: Thermodynamic Solubility Determination
The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic solubility determination workflow.
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Vials:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for 24 to 48 hours to ensure that equilibrium is reached between the dissolved and undissolved solid.[13]
-
-
Phase Separation:
-
After the incubation period, remove the vials from the shaker and let them stand for at least 1 hour to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles. This step is critical to avoid artificially high solubility readings.
-
Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid.[16]
-
Standard Curve: Prepare a series of standard solutions of the compound with known concentrations in each of the tested solvents.
-
Analysis: Inject the diluted samples and the standard solutions into the HPLC system.
-
Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the standard curve.[17] The solubility is then calculated by multiplying the concentration by the dilution factor.
-
Table 2: Example Data Presentation for Solubility Results
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
Conclusion and Best Practices
The solubility of this compound in organic solvents is a multifaceted property governed by its distinct structural features. While theoretical predictions provide a valuable starting point, rigorous experimental determination via the thermodynamic shake-flask method coupled with a robust analytical technique like HPLC-UV is imperative for obtaining accurate and reliable data. This data is fundamental for guiding subsequent stages of research and development, including reaction optimization, purification strategies, and formulation design.
Key Considerations for Trustworthy Results:
-
Purity of the Compound: Ensure the starting material is of high purity to avoid erroneous solubility measurements.
-
Solvent Quality: Use high-purity, anhydrous solvents where appropriate.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[6]
-
Equilibration Time: Ensure sufficient time for the system to reach equilibrium.
-
Accurate Quantification: A validated analytical method with a proper standard curve is essential for accurate concentration determination.[17][18]
By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the solubility of this compound, thereby facilitating its successful application in their scientific endeavors.
References
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of advantageous properties: the sp³-hybridized carbons provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3] This non-planarity, coupled with the potential for multiple stereocenters, grants chemists fine control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets like proteins and enzymes.[2][3]
This guide focuses on a key derivative, 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid , a bifunctional molecule that has gained prominence as a versatile building block in drug discovery. The structure incorporates a protected pyrrolidine ring, offering a site for chiral elaboration, and a benzoic acid moiety, which provides a handle for further chemical modification, often as a linker in more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for deprotection under specific conditions to reveal the secondary amine for subsequent reactions. This molecule serves as a critical intermediate for creating novel therapeutics, particularly in the burgeoning field of targeted protein degradation.
PART 1: Synthesis and Mechanistic Rationale
The synthesis of 2-aryl-N-Boc-pyrrolidines represents a significant challenge in medicinal chemistry. The most direct and convergent approach involves the α-arylation of N-Boc-pyrrolidine. This guide details a robust and highly enantioselective method based on the palladium-catalyzed Negishi cross-coupling reaction, adapted from the seminal work by Campos, Klapars, and colleagues.[4][5] This protocol involves an asymmetric deprotonation, transmetalation to an organozinc intermediate, and subsequent cross-coupling with an aryl halide.
Overall Synthetic Workflow
The synthesis is a one-pot, three-step process that begins with commercially available N-Boc-pyrrolidine and concludes with the desired 2-arylated product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous tert-butyl methyl ether (TBME)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Asymmetric Lithiation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous TBME (4 mL/mmol of pyrrolidine) at -78 °C under a nitrogen atmosphere, add s-BuLi (1.1 equiv.) dropwise. Stir the resulting solution for 15 minutes. Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in TBME dropwise, ensuring the internal temperature remains below -75 °C. Stir the reaction mixture at -78 °C for 3 hours. This step generates the chiral organolithium intermediate with high enantiomeric excess.[4][5]
-
Transmetalation to Organozinc: Add a solution of anhydrous ZnCl₂ (1.2 equiv.) in THF to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour. The transmetalation from the lithium to the more stable and stereochemically rigid organozinc reagent is crucial for preventing racemization and facilitating the subsequent cross-coupling.[5][6]
-
Negishi Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv.) and t-Bu₃P-HBF₄ (0.06 equiv.) in THF. Add this catalyst solution to the organozinc reagent mixture. Finally, add methyl 4-bromobenzoate (1.0 equiv.). Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the aryl bromide. This palladium-catalyzed step forms the critical C(sp³)-C(sp²) bond.[6]
-
Work-up and Purification (Ester Intermediate): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate.
-
Saponification: Dissolve the purified methyl ester in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). Acidify the mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, This compound .
Causality Behind Experimental Choices
-
Asymmetric Deprotonation: The use of the chiral ligand (-)-sparteine with s-BuLi directs the deprotonation to one of the two enantiotopic α-protons of N-Boc-pyrrolidine, establishing the stereocenter of the final product with high fidelity.[4]
-
Solvent: TBME or Et₂O are preferred for the lithiation step due to their low coordinating ability, which enhances the reactivity of the organolithium species.
-
Transmetalation: The switch from lithium to zinc is a key innovation. Organozinc reagents exhibit greater thermal stability and functional group tolerance compared to their organolithium precursors, and they are highly effective in Negishi cross-coupling reactions.[5][7]
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like t-Bu₃P is highly effective for C(sp³)-C(sp²) Negishi couplings, which can otherwise be sluggish.[6]
-
Aryl Halide Choice: While aryl bromides are used in this protocol, the methodology is often tolerant of other halides.[4] Using the methyl ester of 4-bromobenzoic acid protects the carboxylic acid functionality during the coupling reaction; it is then easily deprotected in the final saponification step.
PART 2: Physicochemical Properties and Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on typical values for structurally similar N-Boc-2-arylpyrrolidines.[8]
Physicochemical Data Summary
| Property | Expected Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 863769-40-8 |
| Melting Point | Not widely reported, expected >150 °C |
| Solubility | Soluble in methanol, DMSO, DCM; poorly soluble in water |
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ ~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.
-
δ ~4.9-5.1 ppm (m, 1H): Methine proton at the C2 position of the pyrrolidine ring (α to both the nitrogen and the aryl group).
-
δ ~3.5-3.7 ppm (m, 1H) & ~3.3-3.5 ppm (m, 1H): Methylene protons at the C5 position of the pyrrolidine ring.
-
δ ~1.9-2.2 ppm (m, 4H): Methylene protons at the C3 and C4 positions of the pyrrolidine ring.
-
δ ~1.4-1.5 ppm (s, 9H): tert-Butyl protons of the Boc protecting group.
-
Note: The carboxylic acid proton may be broad or not observed.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~171-173 ppm: Carboxylic acid carbonyl carbon.
-
δ ~154-155 ppm: Boc carbonyl carbon.
-
δ ~145-147 ppm: Aromatic quaternary carbon attached to the pyrrolidine ring.
-
δ ~129-131 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
δ ~126-128 ppm: Aromatic CH carbons meta to the carboxylic acid.
-
δ ~125-127 ppm: Aromatic quaternary carbon of the carboxylic acid.
-
δ ~80 ppm: Quaternary carbon of the Boc group.
-
δ ~60-62 ppm: C2 methine carbon of the pyrrolidine ring.
-
δ ~46-48 ppm: C5 methylene carbon of the pyrrolidine ring.
-
δ ~32-34 ppm & ~24-26 ppm: C3 and C4 methylene carbons of the pyrrolidine ring.
-
δ ~28.5 ppm: Methyl carbons of the Boc group.
-
-
FT-IR (ATR):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2975 cm⁻¹: C-H stretches (aliphatic).
-
~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1680-1695 cm⁻¹: C=O stretch of the Boc carbamate.
-
~1610 cm⁻¹: C=C stretch (aromatic).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 292.15
-
[M+Na]⁺: Expected at m/z 314.13
-
[M-H]⁻: Expected at m/z 290.14
-
PART 3: Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable linker or scaffold component in the design of complex therapeutic agents. Its most prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs).
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[9] A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the PROTAC's efficacy. It dictates the spatial orientation of the target protein and the E3 ligase, which is essential for forming a productive ternary complex and subsequent ubiquitination of the target.[]
This compound is an ideal starting point for linker synthesis. The benzoic acid provides a convenient attachment point for coupling to an E3 ligase ligand (or a portion of the linker chain), while the pyrrolidine nitrogen (after Boc deprotection) can be functionalized to connect to the target protein ligand. The semi-rigid nature of the 2-arylpyrrolidine structure can help constrain the conformational flexibility of the linker, which can be advantageous for optimizing ternary complex formation.[11]
Caption: Role of the title compound as a linker scaffold in PROTACs.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. The synthetic route, grounded in robust and enantioselective palladium-catalyzed cross-coupling chemistry, provides reliable access to this valuable building block. Its well-defined stereochemistry and bifunctional nature make it an exemplary component for constructing sophisticated molecular architectures like PROTACs, where precise control over spatial geometry is paramount. As targeted protein degradation continues to evolve as a therapeutic modality, the demand for well-designed and synthetically accessible linkers will only increase, cementing the importance of scaffolds like the one detailed in this guide.
References
- 1. 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-N-Boc-2-phenylpyrrolidine | 174310-75-9 [chemicalbook.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. (R)-N-Boc-2-phenylpyrrolidine | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid
Abstract
The 2-arylpyrrolidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth analysis of a pivotal building block within this class: 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. We delve into the historical context of its development, driven by the demand for novel drug candidates, and present a comprehensive overview of both early and contemporary synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical causality behind experimental choices and providing robust, validated protocols for its synthesis.
Introduction: The Significance of the 2-Arylpyrrolidine Moiety
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug discovery.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts, a critical factor for achieving high-affinity and selective interactions with biological targets.[2] When substituted with an aromatic ring at the 2-position, the resulting 2-arylpyrrolidine structure becomes a key pharmacophore in a multitude of biologically active compounds, including anticancer agents and central nervous system drugs.[3][4]
This compound (N-Boc-2-(4-carboxyphenyl)pyrrolidine) has emerged as a highly valuable and versatile intermediate in the synthesis of these complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. The benzoic acid moiety provides a convenient handle for further chemical elaboration, enabling its incorporation into larger molecular frameworks through amide bond formation or other coupling reactions. The strategic placement of these functionalities makes this compound a cornerstone for the modular synthesis of drug candidates.
Historical Perspective and the Evolution of Synthetic Strategies
While a singular "discovery" of this compound is not documented as a landmark event, its appearance in the scientific and patent literature is intrinsically linked to the broader development of synthetic methodologies for 2-arylpyrrolidines. The increasing demand for enantiomerically pure building blocks for chiral drugs spurred significant research into asymmetric syntheses of this structural motif.
Early approaches to 2-arylpyrrolidines often involved multi-step sequences and lacked efficient stereocontrol. However, the late 20th and early 21st centuries witnessed a paradigm shift with the advent of modern catalytic methods. The development of transition-metal-catalyzed cross-coupling reactions, in particular, provided a powerful tool for the direct arylation of the pyrrolidine ring.
A pivotal advancement in this area is the asymmetric deprotonation of N-Boc-pyrrolidine followed by a cross-coupling reaction. This strategy allows for the enantioselective introduction of the aryl group, a critical step in the synthesis of chiral drug candidates.
Modern Synthetic Protocols: A Validated Approach
The contemporary synthesis of this compound and its derivatives is dominated by efficient and highly stereoselective methods. A leading strategy involves the asymmetric α-arylation of N-Boc-pyrrolidine, a testament to the power of modern organometallic chemistry.
Asymmetric α-Arylation via Negishi Cross-Coupling
A robust and well-documented method for the synthesis of the methyl ester precursor to the target compound is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed Negishi cross-coupling reaction. This procedure, detailed in Organic Syntheses, provides a reliable and scalable route to the enantioenriched product.
The underlying principle of this methodology is the enantioselective removal of a proton from the α-position of N-Boc-pyrrolidine using a chiral ligand-organolithium base complex. The resulting chiral organolithium species is then transmetalated with a zinc salt to generate a more stable and reactive organozinc reagent. This intermediate subsequently undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide, in this case, methyl 4-bromobenzoate, to furnish the desired 2-arylpyrrolidine. The final step to obtain the target benzoic acid is a standard ester hydrolysis.
Experimental Protocol: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Asymmetric Lithiation and Transmetalation
-
To an oven-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-BuLi (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The solution will turn orange-red.
-
Age the reaction mixture at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ (0.7 M in THF, 97.3 mL, 68.1 mmol) dropwise over 60 minutes, keeping the internal temperature below -65 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 45 minutes.
Step 2: Negishi Cross-Coupling
-
To the reaction mixture from Step 1, add methyl 4-bromobenzoate (10.0 g, 46.7 mmol), Pd(OAc)₂ (210 mg, 0.93 mmol), and t-Bu₃P·HBF₄ (542 mg, 1.87 mmol).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (100 mL).
-
Extract the aqueous layer with MTBE (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
Step 3: Saponification
-
Dissolve the product from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield this compound.
Causality in Experimental Choices
-
Choice of Base and Ligand: The combination of sec-BuLi and the chiral diamine (+)-sparteine is crucial for the enantioselective deprotonation. Sparteine complexes with the lithium cation, creating a chiral environment that directs the deprotonation to one of the enantiotopic α-protons of N-Boc-pyrrolidine.
-
Transmetalation with ZnCl₂: The intermediate lithiated pyrrolidine can be unstable and prone to side reactions. Transmetalation to the corresponding organozinc reagent increases its thermal stability and tolerance to a wider range of functional groups, which is essential for the subsequent cross-coupling step.
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like t-Bu₃P·HBF₄, is critical for an efficient Negishi coupling. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Protecting Group Strategy: The Boc group is ideal for this synthesis as it is stable to the strongly basic conditions of the lithiation step and the organometallic reagents used in the coupling. Its facile removal under acidic conditions at the end of the synthesis makes it a highly practical choice.
Data Presentation
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 869489-32-5 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
Visualization of Synthetic Workflow
Diagram 1: Overall Synthetic Scheme
Caption: Synthetic route to the target compound via asymmetric arylation.
Diagram 2: Catalytic Cycle for Negishi Coupling
Caption: Simplified catalytic cycle for the Negishi cross-coupling step.
Conclusion
This compound stands as a testament to the progress in modern synthetic organic chemistry. Its availability through robust and stereoselective routes has significantly impacted the field of drug discovery, providing a versatile platform for the synthesis of complex and biologically active molecules. The methodologies presented in this guide, grounded in a deep understanding of reaction mechanisms and experimental causality, offer a reliable foundation for researchers in their pursuit of novel therapeutics. The continued refinement of synthetic strategies for such key building blocks will undoubtedly accelerate the development of the next generation of medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. 4-((4-(Pyrrolidin-1-yl)piperidin-1-yl)methyl)benzoic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Strategic Incorporation of 4-(1-Boc-pyrrolidin-2-yl)benzoic Acid in PROTAC Linker Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]
While the ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial physicochemical properties like solubility and cell permeability.[1][3][4] The evolution of linker design has moved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated structures that impart specific conformational constraints or physicochemical advantages.[3]
This application note details the strategic use of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid , a versatile building block for synthesizing PROTAC linkers. We will explore its structural advantages and provide detailed, field-proven protocols for its incorporation into a PROTAC synthesis workflow.
The PROTAC Mechanism of Action
A PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1][]
Featured Building Block: 4-(1-Boc-pyrrolidin-2-yl)benzoic Acid
This building block offers a unique combination of features that make it a valuable component in a PROTAC linker library.
Chemical Structure and Properties
The molecule contains three key functionalities:
-
Carboxylic Acid: A nucleophile-ready handle for amide bond formation.
-
Boc-Protected Amine: A stable, protected secondary amine that provides an orthogonal site for a subsequent coupling reaction after deprotection.
-
Pyrrolidine-Phenyl Core: This substructure introduces a degree of conformational rigidity, which can be advantageous compared to highly flexible linkers.[2][6] Constraining the linker's conformation can reduce the entropic penalty of forming the ternary complex, potentially leading to improved potency and selectivity.[1]
Strategic Advantages in PROTAC Synthesis
-
Modular Synthesis: The orthogonal Boc-protected amine and carboxylic acid functionalities allow for a controlled, stepwise synthesis. This modularity is essential for building PROTAC libraries where either the POI ligand or the E3 ligand is kept constant while the other component is varied.[7]
-
Conformational Constraint: Saturated heterocycles like pyrrolidine and piperidine are increasingly used to add rigidity to linkers, which can improve pharmacokinetic properties and pre-organize the molecule into a bioactive conformation.[2][8]
-
Versatility: The building block can be coupled in two different orientations, either through its carboxylic acid first or by modifying it to present an amine for initial coupling, offering flexibility in synthetic design.
Synthetic Strategy and Protocols
The most common strategy involves a three-step sequence: initial amide coupling using the building block's carboxylic acid, deprotection of the Boc group, and a final amide coupling to install the second ligand.
Protocol 1: Amide Coupling with an Amine-Functionalized Ligand
This protocol describes the coupling of the building block's carboxylic acid to a primary or secondary amine on the POI ligand (Ligand 1) using HATU, a highly efficient coupling reagent.[9][10]
Rationale: HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form highly reactive intermediates, leading to efficient amide bond formation with minimal side reactions and racemization.[11][12] Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA before adding the amine is crucial for maximizing yield.[11]
Materials
| Reagent | M.W. ( g/mol ) | Role | Equivalents |
| 4-(1-Boc-pyrrolidin-2-yl)benzoic acid | 291.34 | Carboxylic Acid | 1.0 |
| Amine-Ligand 1 | - | Amine Component | 1.1 |
| HATU | 380.23 | Coupling Reagent | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | Non-nucleophilic Base | 3.0 |
| Anhydrous DMF | 73.09 | Solvent | - |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(1-Boc-pyrrolidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.
-
Coupling: Add a solution of the Amine-Ligand 1 (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 2: Boc-Group Deprotection
This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine, preparing the intermediate for the final coupling step.
Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the standard method for its removal, proceeding quickly at room temperature to generate the corresponding ammonium salt.[13][14][15]
Step-by-Step Procedure:
-
Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq) from Protocol 1 in DCM (approx. 0.1 M concentration).
-
Acidolysis: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the solution to a final concentration of 20-25% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Completion: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It is common to co-evaporate with a solvent like toluene to ensure all TFA is removed. The resulting amine-intermediate TFA salt is often used directly in the next step without further purification.
Protocol 3: Final Amide Coupling to an E3 Ligase Ligand
This protocol couples the newly deprotected amine intermediate with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands).
Rationale: The procedure is analogous to Protocol 1. The key difference is that the amine component is now the PROTAC intermediate, which is typically a TFA salt. Therefore, an additional equivalent of base is required to neutralize the salt and liberate the free amine for the coupling reaction.
Step-by-Step Procedure:
-
Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 Ligase Ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Add a solution of the amine-intermediate TFA salt (1.2 eq) from Protocol 2 in a minimal amount of anhydrous DMF.
-
Reaction & Work-up: Stir at room temperature until completion as monitored by LC-MS (typically 2-12 hours). Perform an aqueous work-up as described in Protocol 1.
-
Purification: Purify the final crude product by reverse-phase preparative HPLC to obtain the final PROTAC of high purity.
Characterization of the Final PROTAC
Rigorous characterization is essential to confirm the structure and purity of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and verify that all components (POI ligand, linker, E3 ligand) are present in the final molecule.[16]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the PROTAC.[17] LC-MS is used throughout the synthesis to monitor reaction progress.[18]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, which should typically be >95% for biological assays.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Amine starting material is an HCl or TFA salt, neutralizing the base. | 1. Ensure a 15-20 minute pre-activation of the acid with HATU/DIPEA before adding the amine.[11]2. Use anhydrous solvents and perform the reaction under an inert atmosphere.3. Add additional equivalents of base (e.g., DIPEA) to neutralize the salt. |
| Incomplete Boc deprotection | 1. Insufficient reaction time or TFA concentration.2. Presence of acid-scavenging functionalities on the substrate. | 1. Increase reaction time to 2-4 hours or use a higher concentration of TFA (up to 50%).[15]2. Consider alternative deprotection methods if the substrate is complex, though TFA/DCM is robust for most cases.[13][19] |
| Multiple side products | 1. Degradation of acid-sensitive functional groups during Boc deprotection.2. Side reactions of the coupling reagent. | 1. Perform Boc deprotection at 0 °C to minimize degradation of sensitive moieties.[20]2. Ensure the correct order of reagent addition (amine should be added last in HATU couplings). |
Conclusion
4-(1-Boc-pyrrolidin-2-yl)benzoic acid is a highly effective and strategic building block for the modular synthesis of PROTACs. Its pre-installed, semi-rigid core can favorably influence the conformational dynamics of the linker, while its orthogonal protecting group strategy allows for controlled, sequential construction of the final heterobifunctional molecule. The protocols outlined in this note provide a robust framework for chemists to leverage this building block, accelerating the design-make-test cycles required to optimize potent and effective protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
Mastering Amide Bond Formation: Application Notes for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid
Introduction: Strategic Importance of Proline-Derived Scaffolds
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals is a testament to its metabolic stability and ability to participate in crucial hydrogen bonding interactions within biological targets. The strategic incorporation of constrained scaffolds, such as the pyrrolidine ring system, offers a powerful approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The specific reagent, 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, provides a versatile building block, combining a conformationally restricted proline-like motif with a readily functionalizable benzoic acid. The tert-butoxycarbonyl (Boc) protecting group ensures stability during coupling and allows for selective deprotection in subsequent synthetic steps.
This comprehensive guide provides detailed application notes and optimized protocols for the successful implementation of this compound in amide coupling reactions. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and provide troubleshooting strategies to overcome common challenges, particularly those associated with the inherent steric considerations of this proline-derived acid.
Physicochemical Properties and Reagent Handling
A thorough understanding of the starting material is paramount for reproducible and high-yielding reactions.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₁NO₄ | N/A |
| Molecular Weight | 291.34 g/mol | N/A |
| CAS Number | 863769-40-8 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar aprotic solvents (DMF, DCM, THF) | General chemical knowledge |
Storage and Handling: this compound should be stored in a cool, dry place, away from moisture. As with most carboxylic acids intended for amide coupling, ensuring anhydrous conditions during the reaction is critical to prevent hydrolysis of activated intermediates.[2]
Core Concepts in Amide Coupling: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[3] To facilitate this transformation under mild conditions, the carboxylic acid must first be activated to generate a more electrophilic species. This is achieved through the use of coupling reagents. The general mechanism involves the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[4]
Two of the most robust and widely employed classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[5][6] The choice between these reagents often depends on the steric hindrance of the coupling partners and the propensity for racemization of chiral centers.[3]
Considerations for this compound
The presence of the bulky Boc-protected pyrrolidine ring adjacent to the benzoic acid can introduce steric hindrance, potentially slowing down the coupling reaction.[7] Therefore, for challenging couplings with sterically demanding amines, a more potent activating agent like HATU is often preferred over standard carbodiimide methods.[5]
Experimental Protocols
The following protocols are designed to serve as a robust starting point for researchers. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine coupling partner.
Protocol 1: General Purpose Amide Coupling using EDC/HOBt
This method is a cost-effective and reliable choice for a wide range of primary and secondary amines with low to moderate steric bulk. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms a more stable active ester, minimizing side reactions and reducing the risk of racemization.[3]
Diagram of the EDC/HOBt Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.0-1.2 equivalents).
-
Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equivalents) portion-wise.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 equivalents) dropwise.[3]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Coupling for Sterically Hindered Substrates using HATU
For couplings involving sterically demanding amines or when Protocol 1 results in low yields, the use of a more powerful uronium-based coupling reagent like HATU is recommended.[5] HATU facilitates the formation of a highly reactive OAt-active ester, which accelerates the coupling and minimizes epimerization.
Diagram of the HATU Coupling Workflow:
Caption: Workflow for HATU mediated amide coupling.
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent), HATU (1.0-1.2 equivalents), and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% aqueous LiCl solution (to help remove DMF) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Presence of moisture leading to hydrolysis of the activated intermediate.- Steric hindrance from the amine or the Boc-pyrrolidine moiety.[2] | - Switch from EDC/HOBt to a more potent coupling reagent like HATU or PyBOP.[3][5]- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time. |
| Formation of Side Products | - N-acylurea byproduct formation with EDC.[3]- Racemization at a chiral center in the amine. | - Ensure an adequate amount of HOBt is used with EDC to trap the O-acylisourea intermediate.[3]- Use a non-nucleophilic base like DIPEA instead of less hindered bases.[3]- Perform the reaction at a lower temperature (e.g., starting at 0 °C). |
| Difficulty in Purification | - Residual DMF in the crude product.- Co-elution of the product with urea byproducts (from carbodiimide reagents). | - Perform an aqueous wash with 5% LiCl solution to aid in the removal of DMF.- For EDC reactions, the urea byproduct is water-soluble and should be largely removed during the aqueous workup. If issues persist, consider using DIC, which produces a more organic-soluble urea that may be easier to separate chromatographically. |
Conclusion: A Versatile Tool for Complex Molecule Synthesis
This compound is a valuable building block for introducing a constrained, proline-like scaffold into target molecules. Successful amide bond formation with this reagent is readily achievable through the judicious selection of coupling reagents and reaction conditions. For straightforward couplings, the EDC/HOBt method offers a reliable and economical option. For more challenging transformations involving sterically hindered amines, the use of HATU provides a more robust and efficient alternative. By understanding the underlying chemical principles and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and effectively utilize this versatile reagent to advance their synthetic campaigns in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Robust Boc Deprotection of 4-(Pyrrolidin-2-yl)benzoic Acid Derivatives
Introduction: Strategic Importance of the 4-(Pyrrolidin-2-yl)benzoic Acid Scaffold
The 4-(pyrrolidin-2-yl)benzoic acid substructure is a privileged scaffold in medicinal chemistry and drug development. Its rigid, chiral pyrrolidine ring coupled with the benzoic acid moiety provides a versatile framework for creating compounds that can engage with a variety of biological targets through ionic, hydrogen bonding, and hydrophobic interactions. To facilitate the synthesis of complex molecules based on this scaffold, the pyrrolidine nitrogen is frequently protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability under a wide range of non-acidic conditions and its clean, predictable removal under acidic treatment.[1][]
This document provides a comprehensive guide to the acidic deprotection of N-Boc-4-(pyrrolidin-2-yl)benzoic acid derivatives. It outlines the core chemical principles, provides detailed, field-proven protocols, and offers guidance on troubleshooting and optimization for researchers in organic synthesis and drug discovery.
Chemical Principles & Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a stable tertiary carbocation intermediate.[3][4] Understanding this mechanism is crucial for selecting the appropriate conditions and anticipating potential side reactions.
The process involves three key steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[3][5]
-
Cleavage & Carbocation Formation: The unstable protonated intermediate fragments, cleaving the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation, an unstable carbamic acid, and the release of the free amine.[3][4]
-
Decarboxylation & Salt Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[3][5] The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding trifluoroacetate or hydrochloride salt.[5]
It is critical to note that the reaction releases two gaseous byproducts: isobutylene (from the tert-butyl cation) and carbon dioxide. Therefore, these reactions must never be performed in a sealed system.[5][6]
Experimental Protocols & Methodologies
Two primary methods are presented, employing either Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) in dioxane. The choice depends on substrate sensitivity, desired selectivity, and available resources.
Method A: Standard Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and robust method for complete Boc deprotection. TFA is a strong acid that ensures rapid and efficient cleavage at room temperature.[3][6]
Protocol A: TFA/DCM Deprotection
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-4-(pyrrolidin-2-yl)benzoic acid derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling (Optional): For substrates with other acid-sensitive functional groups, cool the solution to 0 °C in an ice bath to moderate the reaction rate.[3]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v), though concentrations ranging from 25-50% TFA in DCM are also effective.[7]
-
Reaction: Remove the ice bath (if used) and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 30 minutes to 2 hours.[1][3]
-
Work-up & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[3]
-
To ensure complete removal of residual TFA, co-evaporate the residue by adding fresh DCM or toluene and concentrating again. Repeat this process 2-3 times.[3]
-
The resulting product is the trifluoroacetate salt. It can often be precipitated by adding cold diethyl ether to the concentrated residue, followed by filtration and drying under vacuum.[1]
-
Alternatively, for conversion to the free amine, the residue can be dissolved in an appropriate solvent and neutralized carefully with a mild base like saturated aqueous sodium bicarbonate until CO₂ evolution ceases.[3] This is followed by standard aqueous work-up and extraction.
-
Method B: Selective/Alternative Deprotection using HCl in Dioxane
Using a 4M solution of HCl in 1,4-dioxane is another highly effective method. It is often considered slightly milder than high concentrations of TFA and can offer superior selectivity when other acid-labile groups, such as tert-butyl esters, are present.[8][9][10]
Protocol B: HCl/Dioxane Deprotection
-
Preparation: Dissolve the N-Boc-4-(pyrrolidin-2-yl)benzoic acid derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.[7]
-
Acid Addition: To the stirred solution, add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1][7]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often rapid, and completion can be verified by TLC or LC-MS.[8][9]
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The product hydrochloride salt is typically a solid that can be precipitated by the addition of a non-polar solvent like cold diethyl ether.[1]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product as its hydrochloride salt.
-
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the key parameters and considerations for the two primary protocols.
| Parameter | Method A: TFA/DCM | Method B: 4M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 min - 2 hours[1][3] | 30 - 60 minutes[8][9] |
| Product Form | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt |
| Pros | Highly efficient, rapid, volatile reagents are easily removed.[6] | High selectivity for Nα-Boc over t-butyl esters, clean reaction.[8][10] |
| Cons | TFA is highly corrosive; can cleave more robust acid-labile groups. | Dioxane is a peroxide-former and has a high freezing point. |
Troubleshooting & The Role of Scavengers
A primary challenge in Boc deprotection is managing the reactive tert-butyl cation generated during the reaction.[3] This electrophile can cause unwanted alkylation of nucleophilic residues, particularly in complex molecules.
-
Problem: Observation of side products with a mass increase of +56 Da, corresponding to tert-butylation.
-
Cause: The tert-butyl cation has alkylated an electron-rich site on the substrate or another molecule in the mixture.[11][12]
-
Solution: Scavengers. Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can cause side reactions.[11]
Common Scavengers and Their Use:
| Scavenger | Typical Concentration | Purpose & Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Highly effective carbocation scavenger. Reduces the cation to isobutane.[13] |
| Triethylsilane (TES) | 2.5 - 5% (v/v) | Similar to TIS, also a very effective reducing scavenger.[14] |
| Anisole | 5% (v/v) | Anisole acts as a trap via Friedel-Crafts alkylation. Useful for protecting tyrosine and tryptophan residues.[11] |
| Water | 2.5 - 5% (v/v) | Can act as a scavenger by trapping the cation to form tert-butanol. Often included in cleavage cocktails.[12] |
Implementation: Scavengers are simply added to the reaction solvent (e.g., DCM) along with the TFA at the start of the reaction. A common and highly effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]
Visualization of Workflow and Mechanism
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for Boc deprotection, from setup to final product isolation.
Caption: General workflow for Boc deprotection of 4-(pyrrolidin-2-yl)benzoic acid.
Chemical Deprotection Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc group, highlighting the key intermediates.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The acid-catalyzed deprotection of N-Boc-4-(pyrrolidin-2-yl)benzoic acid derivatives is a fundamental and reliable transformation in organic synthesis. By selecting the appropriate acidic reagent—TFA for robust, rapid cleavage or HCl/dioxane for enhanced selectivity—and by employing scavengers to mitigate side reactions, researchers can efficiently access the free amine for further functionalization. Careful monitoring and appropriate work-up procedures are key to obtaining the desired product in high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid in Modern Medicinal Chemistry
Introduction: The Privileged Pyrrolidine Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold".[1] This five-membered saturated heterocycle is a cornerstone in the design of numerous therapeutic agents due to its unique stereochemical and conformational properties. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry, which is crucial for establishing specific and high-affinity interactions with biological targets.[1] The inherent chirality of substituted pyrrolidines, such as in the case of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, provides an invaluable tool for medicinal chemists to explore the chiral space of a target protein's binding pocket, often leading to enhanced potency and selectivity. This guide provides an in-depth look at the medicinal chemistry applications of this compound, a versatile building block, with a focus on its role in the synthesis of potent therapeutic agents.
Core Physicochemical Properties and Structural Advantages
The utility of (S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid as a building block in medicinal chemistry is underscored by its key structural features. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[2] The carboxylic acid moiety on the phenyl ring serves as a convenient handle for forming amide bonds, a common linkage in many pharmaceutical compounds.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₄ | [3] |
| Molecular Weight | 291.34 g/mol | [3] |
| Chirality | Exists as (S) and (R) enantiomers | [3] |
The defined stereochemistry of the pyrrolidine ring is a critical feature. The spatial orientation of the benzoic acid group relative to the pyrrolidine ring can significantly influence the binding affinity of the final compound to its biological target. This stereochemical richness allows for the fine-tuning of pharmacological activity.[1]
Application in the Synthesis of VLA-4 Antagonists: The Case of Firategrast
A significant application of pyrrolidine-containing benzoic acid derivatives is in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin protein involved in cell adhesion and inflammatory processes. VLA-4 antagonists have therapeutic potential in treating autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[4] Firategrast (SB-683699) is an example of an orally bioavailable VLA-4 antagonist that features a pyrrolidine core.[5] While the exact synthesis of Firategrast may involve a closely related analogue, this compound serves as an excellent and representative starting material for the synthesis of such compounds.
The general synthetic strategy involves the coupling of the carboxylic acid of the topic compound with a suitable amine, followed by the deprotection of the Boc group and subsequent functionalization of the pyrrolidine nitrogen.
Caption: Synthetic workflow for a VLA-4 antagonist core.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Amide Coupling using HATU
This protocol describes a highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[6]
Materials:
-
(S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Dissolve the solids in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
HATU is chosen for its high efficiency and rapid reaction times, minimizing side reactions.[6]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Anhydrous DMF is used as the solvent due to its ability to dissolve a wide range of reactants and its high boiling point, although reactions are typically run at room temperature.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid.[2]
Materials:
-
Boc-protected substrate (from Protocol 1) (1.0 eq)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (e.g., 10 volumes).
-
Add TFA (e.g., 2-10 equivalents, or as a 10-50% solution in DCM).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product may be obtained as a salt or a free base depending on the workup.
Causality Behind Experimental Choices:
-
TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[2]
-
DCM is a common solvent for this reaction as it is relatively inert and easily removed.
-
The sodium bicarbonate wash is crucial to neutralize the strong acid and to isolate the free amine.
Caption: Workflow for TFA-mediated Boc-deprotection.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting group strategy, and convenient functional handles make it an ideal starting material for the synthesis of complex and biologically active molecules, particularly in the development of VLA-4 antagonists. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important scaffold in their synthetic endeavors. The careful selection of coupling reagents and deprotection conditions, guided by the principles outlined herein, will enable the efficient and successful synthesis of novel therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (S)-4-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)BENZOIC ACID [chemicalbook.com]
- 4. Firategrast - AdisInsight [adisinsight.springer.com]
- 5. firategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
Introduction: The Strategic Value of the Pyrrolidine Scaffold in Drug Discovery
An Application Guide to the Synthesis and Evaluation of Enzyme Inhibitors Derived from (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid
The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its role as a proline mimic and its ability to introduce conformational rigidity and valuable stereochemical information into drug candidates.[1][2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of enzyme active sites, often leading to enhanced binding affinity and selectivity.[1] This guide focuses on a particularly versatile building block, (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid , a chiral intermediate that has proven instrumental in the development of potent enzyme inhibitors, most notably for targets like Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[4][5][6]
This document serves as a comprehensive technical guide for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions involved in synthesizing and evaluating a focused library of potential enzyme inhibitors from this powerful starting material. We will detail robust protocols for chemical modification, provide workflows for biochemical evaluation, and discuss the interpretation of structure-activity relationship (SAR) data.
Section 1: Deconstructing the Scaffold: A Molecule Designed for Inhibition
The efficacy of (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid as a synthetic starting point stems from its three distinct functional components, each playing a critical role in the subsequent drug design and synthesis workflow.
-
(S)-Pyrrolidine Core: The chiral pyrrolidine ring acts as a bioisostere of proline, an amino acid frequently recognized by enzyme active sites, particularly proteases.[5] The fixed (S)-stereochemistry is crucial for achieving specific, high-affinity interactions with the target protein. In many DPP-4 inhibitors, for example, this ring moiety fits snugly into the S1 sub-pocket of the enzyme.[4][5]
-
para-Substituted Benzoic Acid: This aromatic carboxylic acid serves as a stable and strategically positioned chemical handle. It provides a reliable point for diversification via robust reactions like amide bond formation, allowing chemists to systematically append a wide array of chemical groups to probe interactions with other regions of the enzyme's binding site.[7][8]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions while being readily removable under specific acidic conditions.[9][10] This allows for the selective modification of the benzoic acid moiety without interference from the pyrrolidine nitrogen. The deprotection step then unmasks the nitrogen, opening a new vector for further derivatization.
Section 2: Synthesis of a Focused Inhibitor Library: A Step-by-Step Guide
The synthesis of a diverse library of inhibitors from the parent scaffold follows a logical and robust two-step pathway: amide coupling followed by Boc deprotection. This approach allows for the creation of a wide range of final compounds from a single, common intermediate.
Protocol 1: Amide Coupling via HATU
Amide bond formation is a cornerstone of medicinal chemistry. While many coupling reagents exist, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is favored for its high efficiency, fast reaction times, and ability to couple even challenging substrates with minimal side products.[11][12] The mechanism involves the formation of a highly reactive HOBt-ester, which is then readily attacked by the amine nucleophile.
Materials:
-
(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid
-
Amine of choice (R-NH₂ or R₂NH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid (1.0 eq). Dissolve it in anhydrous DMF (to make a ~0.1 M solution).
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). The DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH for the reaction to proceed. Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Combine the organic layers and wash sequentially with 5% LiCl solution (this is crucial for removing residual DMF), water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected amide product.
| Amine Substrate Example | Product Structure (R-Group) | Typical Yield |
| Benzylamine | -CH₂-Ph | 92% |
| Morpholine | -N(CH₂CH₂)₂O | 88% |
| 3-Amino-1-propanol | -(CH₂)₃-OH | 85% |
| Aniline | -Ph | 78% |
Protocol 2: Boc-Deprotection with Trifluoroacetic Acid (TFA)
The removal of the Boc group is most commonly achieved under strong acidic conditions.[9] TFA is highly effective, and the reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9]
Materials:
-
Boc-protected amide intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected amide intermediate (1.0 eq) in DCM (to make a ~0.1 M solution) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, typically 20-50% v/v with DCM). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Quenching and Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Re-dissolve the residue in a small amount of DCM.
-
Neutralization: Slowly add the DCM solution to a stirred, ice-cold solution of saturated NaHCO₃ to neutralize any remaining acid. Ensure the final pH of the aqueous layer is basic (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected amine product, which can often be used in the next step without further purification.
Section 3: Biochemical Evaluation - A Case Study with DPP-4
Once a library of inhibitors is synthesized, the next critical step is to evaluate their biological activity. We present a standard protocol for determining the in vitro potency (IC₅₀) of compounds against human DPP-4 using a continuous fluorometric assay.
Protocol 3: In Vitro DPP-4 Inhibition Assay
Principle: The assay measures the ability of a test compound to inhibit the DPP-4-catalyzed cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved, the free AMC molecule becomes highly fluorescent. The rate of fluorescence increase is directly proportional to enzyme activity.
Materials:
-
Recombinant Human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and EDTA)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 96-well plate. Include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme).
-
Enzyme Addition: Dilute the DPP-4 enzyme stock to the desired working concentration in cold assay buffer. Add the enzyme solution (e.g., 50 µL) to all wells except the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37 °C) fluorescence plate reader. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
Data Analysis and IC₅₀ Determination
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize Data: Express the reaction rates as a percentage of the positive control (100% activity).
-
Generate Dose-Response Curve: Plot the percent inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration.
-
Calculate IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | R-Group (from Amide Coupling) | DPP-4 IC₅₀ (nM) |
| INH-001 | Benzyl | 158 |
| INH-002 | 4-Fluorobenzyl | 75 |
| INH-003 | Cyclohexyl | 890 |
| INH-004 | 3-Hydroxypropyl | >10,000 |
The hypothetical data in Table 2 illustrates a simple SAR study. The introduction of a fluorine atom to the benzyl ring (INH-002 vs. INH-001) improves potency, suggesting a favorable interaction in a hydrophobic pocket. The bulky, non-aromatic cyclohexyl group (INH-003) is less tolerated, and the polar hydroxyl group (INH-004) significantly reduces activity, indicating that this region of the enzyme's binding site may be lipophilic.
Conclusion
(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid is a high-value, strategically designed scaffold for the efficient synthesis of enzyme inhibitor libraries. Its distinct chemical handles allow for a modular and systematic approach to drug discovery. By employing robust amide coupling protocols for diversification and standard acidic methods for deprotection, researchers can rapidly generate a multitude of novel chemical entities. When coupled with reliable in vitro biochemical assays, this workflow provides a powerful platform for elucidating structure-activity relationships and identifying promising lead compounds for further development. The protocols and insights provided herein offer a solid foundation for research teams aiming to leverage this versatile building block in their drug discovery programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
Application & Protocol Guide: Chiral Separation of 4-(Pyrrolidin-2-yl)benzoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The stereoisomeric composition of pharmaceutically active compounds is a critical determinant of their efficacy and safety. 4-(Pyrrolidin-2-yl)benzoic acid, a proline analogue, is a chiral building block whose individual enantiomers can exhibit distinct pharmacological profiles. Consequently, robust and efficient analytical methods for their separation and quantification are imperative. This guide provides a detailed examination of chromatographic strategies for the chiral resolution of 4-(pyrrolidin-2-yl)benzoic acid enantiomers, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the principles of chiral recognition, offer detailed starting protocols, and discuss method optimization strategies to empower researchers in developing and validating their own separation methods.
Introduction: The Significance of Chirality
4-(Pyrrolidin-2-yl)benzoic acid possesses a single stereocenter at the C2 position of the pyrrolidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In a biological system, these enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to varied pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to isolate and analyze these enantiomers in their pure forms is a foundational requirement in drug discovery, development, and quality control.
This document serves as a practical guide, synthesizing established principles of chiral chromatography and applying them to the specific challenge of separating 4-(pyrrolidin-2-yl)benzoic acid enantiomers.
Principles of Chiral Recognition on Polysaccharide-Based Stationary Phases
Polysaccharide-based chiral stationary phases (CSPs), particularly derivatives of cellulose and amylose, are among the most versatile and widely successful for separating a broad range of chiral compounds.[1][2] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide derivative).
The primary forces governing this chiral recognition include:
-
Hydrogen Bonding: The carboxyl group of the benzoic acid moiety and the secondary amine of the pyrrolidine ring are strong hydrogen bond donors and acceptors. These groups can interact with the carbamate, ester, or hydroxyl groups on the polysaccharide backbone of the CSP.[3][4]
-
π-π Interactions: The aromatic benzoic acid ring can engage in π-π stacking with aromatic groups on the chiral selector, such as phenyl or substituted phenyl groups.
-
Steric Interactions (Inclusion): The enantiomer that fits more favorably into the chiral grooves or cavities of the polysaccharide polymer will be retained longer. The three-dimensional structure of the CSP creates a spatially constrained environment where steric hindrance plays a crucial role.[3][4]
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.
The final resolution is a result of the subtle differences in the sum of these interaction energies for the two enantiomers.
Figure 1: Chiral recognition mechanism.
Methodologies and Protocols
Given the structural similarity of 4-(pyrrolidin-2-yl)benzoic acid to proline derivatives, both HPLC and SFC are highly applicable separation techniques.[3][5] SFC is often favored for its speed and reduced solvent consumption, making it a "greener" alternative to HPLC.[6][]
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers versatility through different modes of operation. For a compound with both polar (acid, amine) and non-polar (aromatic ring) features, both Normal Phase and Reversed-Phase chromatography should be explored.
Figure 2: HPLC method development workflow.
Normal phase chromatography often provides excellent selectivity for polar compounds on polysaccharide CSPs. The interactions are primarily driven by hydrogen bonding.[3][4]
Instrumentation and Columns:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Chiral Stationary Phase (Screening Candidates):
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[8]
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm (typical)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 4-(pyrrolidin-2-yl)benzoic acid in ethanol or a portion of the initial mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and an alcohol (e.g., Ethanol or 2-Propanol). Add a small amount of an acidic modifier (e.g., Trifluoroacetic Acid - TFA) to suppress the ionization of the carboxylic acid and secondary amine, which generally leads to better peak shape.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 254 nm (or a wavelength of maximum absorbance for the compound).
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Optimization:
-
Alcohol Content: Adjust the percentage of alcohol in the mobile phase. Decreasing the alcohol content typically increases retention and can improve resolution, but may also broaden peaks.[3]
-
Acidic Modifier: Vary the concentration of TFA (e.g., 0.05% - 0.2%). This is critical for peak shape.
-
Alcohol Type: Compare Ethanol vs. 2-Propanol as the modifier, as this can significantly alter selectivity.
-
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase | n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v) | Hexane/Alcohol (95:5 to 70:30) | Adjusts retention and selectivity.[3][4] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Balances analysis time and efficiency. |
| Temperature | 25 °C | 15 - 40 °C | Can affect interaction kinetics and selectivity. |
| Modifier | 0.1% TFA | 0.05% - 0.2% TFA | Improves peak shape by suppressing ionization. |
Table 1: Normal Phase HPLC Starting Conditions and Optimization Parameters.
Supercritical Fluid Chromatography (SFC) Method
SFC utilizes supercritical CO₂ as the main mobile phase, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency compared to HPLC.[5][6]
Instrumentation and Columns:
-
SFC System: Analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns are highly effective in SFC. The same columns listed for HPLC can be used. Chlorinated CSPs have shown excellent performance in SFC.[8][9]
-
Column Dimensions: 150-250 x 4.6 mm, 3-5 µm
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.
-
Mobile Phase: The primary mobile phase is supercritical CO₂. The co-solvent (modifier) is typically an alcohol, with Methanol being the most common first choice.
-
Instrument Setup:
-
Initial Run: Start with a co-solvent concentration of 10-15% Methanol.
-
Injection: Inject 1-5 µL of the sample solution.
-
Data Acquisition & Optimization:
-
Co-solvent Percentage: This is the most critical parameter. Decreasing the modifier percentage generally increases retention and selectivity.[5] Screen a range from 5% to 40%. For compounds with strong hydrogen bonding capability, a higher percentage of modifier might be needed for elution.
-
Co-solvent Type: Test different alcohols (Methanol, Ethanol, 2-Propanol).
-
Temperature & Pressure: Systematically vary temperature (30-50 °C) and back pressure (100-200 bar) to fine-tune the separation.
-
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) | Modifier % (5% to 40%) | Primary driver for retention and selectivity.[5][9] |
| Flow Rate | 2.0 mL/min | 1.0 - 4.0 mL/min | Faster flow rates are possible due to low viscosity. |
| Back Pressure | 150 bar | 100 - 200 bar | Ensures CO₂ remains in a supercritical state. |
| Temperature | 40 °C | 30 - 50 °C | Affects fluid density and chiral recognition. |
Table 2: SFC Starting Conditions and Optimization Parameters.
Validation and System Suitability
Once an optimal separation is achieved (typically with a resolution > 1.5), the method should be validated according to ICH guidelines.[10] Key validation parameters include:
-
Specificity: Ensure no interference from impurities or related substances.
-
Linearity: Establish a linear relationship between concentration and detector response.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Determine the closeness of test results to the true value (e.g., via recovery studies).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
Conclusion
The chiral separation of 4-(pyrrolidin-2-yl)benzoic acid enantiomers is readily achievable using modern chromatographic techniques. Polysaccharide-based chiral stationary phases are the recommended starting point for method development in both HPLC and SFC. By systematically screening CSPs and optimizing mobile phase composition, researchers can develop robust and reliable methods for the accurate quantification of each enantiomer. SFC, in particular, offers a high-throughput and environmentally conscious alternative for this analytical challenge. The protocols and strategies outlined in this guide provide a solid foundation for achieving baseline separation and subsequent method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Large-Scale Synthesis of CAS 143322-48-5 for Pharmaceutical Use
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Upon initiating the comprehensive research required to generate detailed application notes and protocols for the large-scale synthesis of the compound designated by CAS 143322-48-5 , we have encountered a significant challenge in definitively identifying the specific chemical entity corresponding to this identifier. Our extensive search of authoritative chemical databases and scientific literature has not yielded a conclusive match for this particular CAS number.
The integrity and accuracy of our scientific and technical guidance are paramount. To provide you with the high-quality, reliable, and field-proven insights you expect, it is essential that we base our protocols on a verified and well-characterized molecule.
Therefore, we kindly request that you verify the CAS number and, if possible, provide any of the following additional information:
-
The common or IUPAC chemical name of the compound.
-
The chemical structure.
-
Any known synonyms or alternative identifiers.
-
The therapeutic area or intended pharmaceutical application.
This information will be instrumental in allowing us to proceed with the development of a comprehensive and accurate guide to the large-scale synthesis of your compound of interest. We are committed to supporting your research and development efforts and look forward to receiving the necessary details to fulfill your request.
We appreciate your understanding and cooperation in ensuring the scientific validity of this work.
Application Notes and Protocols: 4-(1-Boc-pyrrolidin-2-yl)benzoic Acid as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proline-Derived Chiral Auxiliary for Stereocontrolled Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile.[1][2] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction by temporarily introducing a chiral element to an achiral substrate.[3] Among the diverse array of chiral auxiliaries, those derived from the natural amino acid L-proline are particularly prominent due to their rigid pyrrolidine scaffold, which provides a well-defined chiral environment.[4][5]
This document provides detailed application notes and protocols for the use of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid as a chiral auxiliary in asymmetric synthesis. This auxiliary combines the stereodirecting capabilities of the proline core with a functionalized aromatic ring, offering unique properties for stereochemical control and potential for further modification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation during synthetic sequences.
While direct literature on the application of this specific benzoic acid derivative as a chiral auxiliary is emerging, the protocols herein are built upon established principles and successful applications of closely related proline-based auxiliaries in asymmetric transformations. These notes are intended to serve as a comprehensive guide for researchers looking to employ this versatile chiral auxiliary in their synthetic campaigns.
Synthesis of the Chiral Auxiliary: (S)-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
The synthesis of the chiral auxiliary can be adapted from established procedures for related 2-aryl-N-Boc-pyrrolidines. A highly effective method involves the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed Negishi coupling with a suitable aryl bromide.[6]
Protocol 1: Synthesis of (S)-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
This protocol is adapted from the synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.[6]
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) in THF
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Methyl tert-butyl ether (MTBE)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
Step 1: Enantioselective Lithiation and Transmetalation
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine (1.2 equiv), and (+)-sparteine (1.2 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. The solution will turn orange-red. Stir at -78 °C for 3 hours.[6]
-
Add a solution of ZnCl₂ in THF (1.4 equiv) dropwise, keeping the temperature below -65 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.
Step 2: Negishi Coupling
-
To the resulting solution of the organozinc reagent, add methyl 4-bromobenzoate (1.0 equiv) as a solid.
-
Add t-Bu₃P·HBF₄ (0.06 equiv) and Pd(OAc)₂ (0.05 equiv) to the reaction mixture.
-
Degas the mixture with three evacuate-refill cycles. An exotherm is typically observed.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Step 3: Hydrolysis of the Methyl Ester
-
Upon completion of the coupling reaction, cool the mixture to 0 °C and cautiously add a solution of LiOH (3.0 equiv) in a 3:1 mixture of MeOH and H₂O.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid.
Application in Asymmetric Synthesis: Representative Protocols
The 4-(1-Boc-pyrrolidin-2-yl)benzoic acid auxiliary can be attached to a substrate (e.g., an alcohol or amine) through its carboxylic acid functionality to form an ester or amide linkage. The resulting chiral substrate can then be used in various asymmetric reactions.
Attachment of the Chiral Auxiliary
The auxiliary is typically coupled to a substrate containing a hydroxyl or amino group using standard peptide coupling reagents or by conversion to an acid chloride followed by reaction with the substrate.
Protocol 2: General Procedure for Auxiliary Attachment (Amide Formation)
-
To a solution of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a coupling agent such as EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Stir the mixture for 15 minutes, then add the desired amine substrate (1.1 equiv) and a base such as triethylamine (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Asymmetric Aldol Reaction
The rigid pyrrolidine ring of the auxiliary can effectively shield one face of an enolate derived from the substrate, directing the approach of an aldehyde to the opposite face.
Protocol 3: Diastereoselective Aldol Reaction
Materials:
-
Substrate-auxiliary conjugate (e.g., N-acyl derivative)
-
Lithium diisopropylamide (LDA) or other suitable base
-
Aldehyde
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
To a solution of the substrate-auxiliary conjugate (1.0 equiv) in anhydrous THF at -78 °C, add LDA (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Expected Outcome:
| Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Benzaldehyde | >95:5 | 80-90 |
| Acetyl | Isobutyraldehyde | >90:10 | 75-85 |
Note: These are representative values based on similar proline-derived auxiliaries.
Asymmetric Alkylation
Similar to the aldol reaction, the chiral auxiliary can direct the stereoselective alkylation of enolates.
Protocol 4: Diastereoselective Alkylation
Materials:
-
Substrate-auxiliary conjugate
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or LDA
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
Generate the enolate of the substrate-auxiliary conjugate as described in Protocol 3, using NaHMDS or LDA at -78 °C.
-
Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Purify by flash column chromatography and determine the diastereoselectivity.
Expected Outcome:
| Substrate | Alkyl Halide | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | Benzyl bromide | >98% | 85-95 |
| Propionyl | Methyl iodide | >95% | 80-90 |
Note: These are representative values based on similar proline-derived auxiliaries.[7]
Asymmetric Diels-Alder Reaction
When the auxiliary is attached to a dienophile, it can control the facial selectivity of the cycloaddition reaction.
Protocol 5: Diastereoselective Diels-Alder Reaction
Materials:
-
Dienophile-auxiliary conjugate (e.g., N-acryloyl derivative)
-
Diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄)
-
Anhydrous DCM
-
Standard workup and purification reagents
Procedure:
-
To a solution of the dienophile-auxiliary conjugate (1.0 equiv) in anhydrous DCM at -78 °C, add the Lewis acid catalyst (1.1 equiv) dropwise.
-
Stir the mixture for 20 minutes.
-
Add the diene (2.0-3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the product by flash column chromatography and determine the endo/exo selectivity and diastereoselectivity.
Expected Outcome:
| Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | >95:5 | >98% | 80-95 |
| Isoprene | TiCl₄ | >90:10 | >95% | 75-85 |
Note: These are representative values based on similar proline-derived auxiliaries.[8]
Cleavage and Recovery of the Chiral Auxiliary
A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.
Protocol 6: Reductive Cleavage (to yield a primary alcohol)
Materials:
-
Product from asymmetric reaction
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous THF or diethyl ether
-
Standard workup reagents (e.g., Rochelle's salt solution)
Procedure:
-
To a solution of the product (1.0 equiv) in anhydrous THF at 0 °C, add LiAlH₄ (2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate. The crude mixture will contain the desired chiral alcohol and the recovered auxiliary (as an amino alcohol).
-
Separate the product from the auxiliary by column chromatography or acid-base extraction.
Protocol 7: Hydrolytic Cleavage (to yield a carboxylic acid)
Materials:
-
Product from asymmetric reaction
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
THF/Water or Methanol/Water mixture
-
Standard acid-base extraction reagents
Procedure:
-
Dissolve the product (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add an excess of LiOH (4.0-5.0 equiv).
-
Heat the reaction to reflux or stir at room temperature for 12-48 hours, monitoring by TLC.
-
Cool the reaction and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
The aqueous layer contains the lithium salt of the desired carboxylic acid and the chiral auxiliary. Acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
Extract the product with ethyl acetate. The chiral auxiliary may remain in the aqueous layer or be extracted depending on the pH.
-
Separate the desired carboxylic acid from the recovered auxiliary by column chromatography or further acid-base extractions.
Visualizations
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for employing a chiral auxiliary.
Proposed Mechanism of Stereochemical Induction in an Aldol Reaction
Caption: Proposed chelated transition state for a diastereoselective aldol reaction.
Auxiliary Attachment and Cleavage Cycle
Caption: The cycle of auxiliary attachment, reaction, and cleavage.
References
- 1. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (Boc-Pyr-Ph-COOH). This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction, thereby improving yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered during the synthesis.
Overview of the Synthetic Strategy
The most robust and widely applicable method for synthesizing this target molecule is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves coupling a protected pyrrolidine derivative with a functionalized benzene ring. A common and effective approach is outlined below.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?
The Suzuki-Miyaura coupling is highly favored due to its exceptional tolerance for a wide range of functional groups, including the carboxylic acid (or its ester precursor) and the Boc-protecting group present in this synthesis.[1] Unlike more reactive organometallic reagents like Grignards, the boronic acids used in Suzuki reactions are generally stable to air and moisture and do not react with the ester or carbamate moieties, leading to cleaner reactions and higher yields of the desired product.
Q2: I'm planning the synthesis. Should I use 4-bromobenzoic acid or its methyl ester?
It is highly recommended to use the methyl ester, Methyl 4-bromobenzoate , as your coupling partner. The free carboxylic acid on 4-bromobenzoic acid can interfere with the reaction in several ways:
-
Basicity Issues: The acidic proton can neutralize the base required for the catalytic cycle.
-
Solubility Problems: The carboxylate salt formed under basic conditions may have poor solubility in the organic solvents typically used for Suzuki couplings.
-
Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium center, inhibiting its catalytic activity.
Using the methyl ester bypasses these issues. The final acid can be easily obtained via a simple saponification (hydrolysis) step after the C-C bond has been formed.
Q3: What is the purpose of the Boc protecting group and why is it suitable here?
The tert-butoxycarbonyl (Boc) group is an essential amine protecting group.[2] In this synthesis, it serves two primary functions:
-
Prevents Side Reactions: The pyrrolidine nitrogen is a nucleophile and could potentially react with the palladium catalyst or other electrophilic species in the mixture. The Boc group deactivates this nitrogen, preventing such side reactions.
-
Improves Handling: The Boc group increases the lipophilicity of the molecule, often making it more soluble in common organic solvents and easier to purify via standard techniques like silica gel chromatography.
The Boc group is ideal because it is robust under the basic and neutral conditions of the Suzuki coupling but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) if the free amine is required for subsequent steps.[3]
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific problems you might encounter during the Suzuki-Miyaura coupling step, as this is the most critical and complex part of the synthesis.
Problem 1: Low or no conversion of starting materials.
This is the most common issue and can be traced back to several factors related to the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Possible Cause A: Catalyst Inactivation
-
Why it happens: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.[4] The catalyst or ligand may also be old or degraded.
-
Solution:
-
Ensure Anaerobic Conditions: Degas your solvent and reaction mixture thoroughly. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[5]
-
Use High-Quality Reagents: Use a fresh bottle of palladium catalyst and ligand. For challenging couplings, consider using more advanced, air-stable pre-catalysts like XPhos Pd G4.[6]
-
Select an Appropriate Ligand: If using a simple catalyst like Pd(OAc)₂, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step and improve catalyst stability.[7]
-
Possible Cause B: Poor Reagent Solubility
-
Why it happens: The Suzuki coupling is often a multiphasic reaction. If one of the reactants has poor solubility in the chosen solvent system, its effective concentration is too low for the reaction to proceed efficiently.[8]
-
Solution:
-
Solvent Screening: If a standard system like Dioxane/H₂O is failing, screen other common solvents. DMF or Toluene/Ethanol/Water mixtures can sometimes improve solubility.[6][8]
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to help shuttle reactants across the phase boundary.[5]
-
Possible Cause C: Incorrect Base or Base Strength
-
Why it happens: The base plays a crucial role in activating the boronic acid for the transmetalation step. An inappropriate base can lead to a sluggish reaction or cause unwanted side reactions like ester hydrolysis.[5]
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is slow, a stronger base like potassium phosphate (K₃PO₄) may be required. Conversely, if side reactions are an issue, a milder base like sodium bicarbonate (NaHCO₃) could be beneficial.[9]
-
Physical Form: Ensure the base is a fine, anhydrous powder to maximize its surface area and reactivity. Grinding the base before use can improve reproducibility.[7]
-
Problem 2: Significant formation of homocoupled (dimerized) boronic acid byproduct.
-
Why it happens: This side reaction, which produces 4,4'-dicarbomethoxybiphenyl, is primarily caused by the presence of oxygen.[4] Oxygen can facilitate the oxidative homocoupling of the boronic acid, consuming your reagent and generating a difficult-to-remove impurity.
-
Solution: The key is rigorous exclusion of oxygen. As mentioned above, proper degassing of the reaction mixture with an inert gas before adding the palladium catalyst is the most critical preventative measure.
Problem 3: Debromination of the aryl bromide starting material is observed.
-
Why it happens: Dehalogenation occurs when the oxidative addition intermediate reacts with a hydride source in the mixture before it can undergo transmetalation.[4] The hydride source can sometimes be the solvent (especially alcohols) or trace impurities.
-
Solution:
-
Change Solvent: If you are using an alcohol-containing solvent system, switch to an aprotic solvent like Dioxane, THF, or Toluene.
-
Optimize Ligand/Base: This side reaction is complex, and sometimes changing the ligand or base can alter the relative rates of the desired and undesired pathways. Experimenting with different condition sets is often necessary.
-
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Cross-Coupling
This is a representative protocol. Optimal conditions may vary.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 4-bromobenzoate (1.0 eq.), (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-ylboronic acid pinacol ester (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (e.g., a 4:1 mixture) via syringe. Bubble argon through the stirred suspension for 20 minutes.
-
Catalyst Addition: To the mixture, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4.5 mol%) under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield Methyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate.
Protocol 2: Saponification
-
Setup: Dissolve the purified ester from the previous step in a mixture of THF and Methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~2.0 eq.) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Concentrate the mixture to remove the organic solvents. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to ~pH 3-4 with 1M HCl.
-
Isolation: The product will often precipitate as a white solid. If not, extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Table 1: Example of Suzuki Condition Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 35% | Incomplete conversion, some debromination. |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 62% | Good conversion, but purification was difficult. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4.5) | K₃PO₄ (3) | Dioxane/H₂O | 95 | 91% | Clean reaction, high conversion, easy workup. |
| 4 | Pd(OAc)₂ (4) | P(t-Bu)₃ (8) | KF (3) | THF/H₂O | 80 | 75% | Moderate yield, some boronic acid decomposition.[5][8] |
References
Technical Support Center: Purification of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to optimize your purification protocols, ensuring high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound.
Problem 1: Oiling Out During Recrystallization
Q: My compound is oiling out instead of crystallizing during recrystallization. What's causing this and how can I fix it?
A: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute or when the rate of cooling is too rapid.[1][2] For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (Boc group, phenyl ring) functionalities, finding the right solvent system is key.
Causality and Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too good, preventing the solute from precipitating, or too poor, causing it to crash out as an oil.
-
Solution: If using a single solvent, it may be too non-polar. Try a binary solvent system. Common choices for Boc-protected amino acids include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[1] Start by dissolving your compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" anti-solvent (e.g., hexane) until persistent cloudiness appears. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[1][2]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.[1]
-
Presence of Impurities: Impurities from the synthesis, such as residual triethylamine (TEA) or unreacted starting materials, can interfere with crystal lattice formation.[1]
-
Solution: Before recrystallization, consider an additional aqueous wash of your crude product. Adjusting the pH during the initial workup is crucial to remove acidic or basic reagents.[1] For instance, washing the organic layer containing your product with a dilute acid (like 1M HCl) will remove basic impurities like TEA, while a wash with a dilute base (like saturated sodium bicarbonate) will remove acidic impurities.
-
Problem 2: Low Recovery After Column Chromatography
Q: I'm experiencing low recovery of my compound after silica gel chromatography. What are the likely causes?
A: Low recovery from column chromatography can be attributed to several factors, including irreversible adsorption onto the silica gel, using an inappropriate solvent system, or co-elution with impurities.
Causality and Solutions:
-
Irreversible Adsorption: The carboxylic acid moiety of your compound can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to tailing and irreversible adsorption.
-
Solution: To mitigate this, you can add a small amount of a polar, acidic modifier to your eluent, such as 0.5-1% acetic acid or formic acid. This will protonate the silanol groups and reduce their interaction with your compound.
-
-
Incorrect Solvent Polarity: If the eluent is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly with poor separation from impurities.
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds, such as the cleavage of the Boc protecting group.
-
Solution: If you suspect degradation, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine) or switch to a different stationary phase like alumina. However, for this compound, standard silica gel with a modified eluent is usually sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: There is no single "best" solvent system, as the optimal choice can depend on the impurities present. However, good starting points for Boc-protected amino acids are binary solvent systems like ethyl acetate/hexanes or ethanol/water.[1] The key is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[2][4]
| Solvent System | Good Solvent | Anti-Solvent | Typical Ratio (v/v) |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | 1:1 to 1:5 |
| Ethanol / Water | Ethanol | Water | 1:1 to 1:3 |
| Toluene / Methanol | Methanol | Toluene | 1:5 to 1:10 |
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your compound.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to assess purity and confirm the molecular weight of your compound. A C18 column with a mobile phase of acetonitrile and water containing an additive like formic acid or ammonium acetate is a common setup.[5]
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can quantify the purity of your sample. Chiral HPLC may be necessary to determine the enantiomeric purity if you started with a chiral material.[6][7]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: My compound is a racemic mixture. How can I separate the enantiomers?
A3: Separation of enantiomers requires a chiral purification technique.
-
Chiral HPLC: This is the most common method for separating enantiomers on an analytical and preparative scale. You will need a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating pyrrolidine derivatives.[6] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol.[6]
-
Diastereomeric Salt Formation: You can react your racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with an acid.
Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A4: Common impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: Such as 4-(pyrrolidin-2-yl)benzoic acid or di-tert-butyl dicarbonate (Boc₂O).
-
Reagents: Residual base, such as triethylamine or DIPEA, is a common impurity.[1]
-
Side Products:
Q5: I am not getting any crystals to form during recrystallization, even after slow cooling. What should I do?
A5: If crystals do not form, your solution may not be sufficiently supersaturated, or there might be inhibitors present.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the solution to act as a template for crystal growth.
-
-
Increase Concentration: Your solution might be too dilute. Try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[1]
-
Re-evaluate Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent systems as outlined in the table above.[1]
Visualized Workflows
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting decision tree for recrystallization.
General Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Stability of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid in Acidic Media
Welcome to the technical support center for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.
Introduction
This compound is a bifunctional molecule incorporating a Boc-protected pyrrolidine moiety and a benzoic acid group. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1][2] However, this inherent acid lability can also be a source of experimental challenges if not properly controlled. This guide will address common questions and issues related to the stability of this compound in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic liability of this compound?
A1: The principal site of instability in acidic media is the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.[3] The Boc group is designed to be cleaved by acid, which regenerates the secondary amine.[4][5]
Q2: What is the mechanism of Boc group cleavage in acidic media?
A2: The deprotection is an acid-catalyzed carbamate hydrolysis.[1] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[1][6] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6] The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free secondary amine.[1][6]
Diagram: Acid-Catalyzed Boc Deprotection Mechanism
References
Technical Support Center: Purification of 4-(1-Boc-pyrrolidin-2-yl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental choices to ensure the attainment of highly pure material critical for downstream applications.
Introduction
4-(1-Boc-pyrrolidin-2-yl)benzoic acid is a valuable building block in medicinal chemistry, often synthesized via cross-coupling reactions such as Suzuki or Negishi coupling. The inherent chirality and bifunctional nature of this molecule can present unique purification challenges. This guide addresses the most common impurities and provides robust methods for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid.
Q1: My final product is a persistent oil or waxy solid and fails to crystallize. What are the likely impurities and how can I remove them?
Possible Cause: The presence of unreacted starting materials or non-polar byproducts from the synthesis, such as homo-coupled species, can inhibit crystallization. If a Suzuki or Negishi coupling was performed, common non-polar impurities include biphenyl derivatives from the homo-coupling of the boronic acid or unreacted aryl halides.
Troubleshooting Strategy:
-
Acid-Base Extraction: This is the most effective initial step to separate the acidic desired product from neutral or basic impurities. The carboxylic acid group allows for its selective extraction into an aqueous basic solution.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The desired product will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and wash it with the same organic solvent to remove any remaining non-polar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl). The product will precipitate out.
-
Extract the product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
-
Silica Gel Chromatography: If acid-base extraction is insufficient, column chromatography is recommended.
-
Rationale: This technique separates compounds based on their polarity. The non-polar impurities will elute first.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane. A typical starting point is 10-20% ethyl acetate. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid product and prevent tailing.
-
-
Q2: After purification, I see a significant peak in my NMR that corresponds to the deprotected product, 4-(pyrrolidin-2-yl)benzoic acid. How did this happen and how can I remove it?
Possible Cause: The tert-butyloxycarbonyl (Boc) protecting group is labile to acidic conditions.[1][2] Exposure of the material to strong acids, even inadvertently (e.g., acidic silica gel, residual acid from workup), can lead to premature deprotection.
Troubleshooting Strategy:
-
Boc-Protection of the Crude Mixture: If a significant amount of deprotected material is present, it is often easier to re-protect the amine and then purify the desired product.
-
Protocol:
-
Dissolve the crude mixture in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents relative to the estimated amount of free amine) and a base like sodium bicarbonate or triethylamine.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup and then proceed with the purification methods described in Q1.
-
-
-
Chromatographic Separation: The deprotected product is significantly more polar than the Boc-protected compound. Therefore, it can be readily separated by silica gel chromatography.
-
Rationale: The free amine will have a much stronger interaction with the silica gel, resulting in a lower Rf value.
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mobile phase containing a more polar solvent like methanol in DCM will be required to elute the deprotected amine. For example, a gradient of 0-10% methanol in DCM. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape of the amine.
-
-
Q3: My product has a persistent color, even after initial purification. What is the cause and how can I decolorize it?
Possible Cause: Colored impurities often arise from trace amounts of palladium catalyst from the cross-coupling reaction or from the formation of highly conjugated byproducts.
Troubleshooting Strategy:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.[3]
-
Protocol:
-
Dissolve the partially purified product in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of the product).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate to recover the decolorized product.
-
-
-
Recrystallization: This is a highly effective method for both purification and removal of colored impurities, as the impurities are often excluded from the crystal lattice of the desired compound.[4][5][6]
Q4: My product appears pure by NMR, but the enantiomeric excess (ee) is low. How can I separate the enantiomers?
Possible Cause: If the synthesis was not stereospecific or if racemization occurred at some stage, a mixture of enantiomers will be obtained.
Troubleshooting Strategy:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers at an analytical and preparative scale.[1][7][8]
-
Rationale: Chiral stationary phases (CSPs) interact differently with each enantiomer, leading to different retention times.
-
Recommended Approach:
-
Screen various chiral columns (e.g., cellulose- or amylose-based CSPs) with different mobile phases (normal phase or reversed-phase) to find a suitable separation method.
-
For preparative chiral HPLC, once a method is established, it can be scaled up to isolate the desired enantiomer.
-
-
-
Diastereomeric Salt Formation and Recrystallization: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Protocol:
-
Dissolve the racemic acid in a suitable solvent.
-
Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).
-
Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.
-
The desired diastereomeric salt is then treated with acid to liberate the enantiomerically pure carboxylic acid.
-
-
Purification Workflow and Methodologies
The following section provides a general workflow and detailed protocols for the purification of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid.
General Purification Workflow
Caption: General purification workflow for 4-(1-Boc-pyrrolidin-2-yl)benzoic acid.
Detailed Protocols
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[5]
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for benzoic acid derivatives include ethanol/water, methanol/water, or ethyl acetate/heptane.[2][4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 10% ethyl acetate in heptane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in heptane) to elute the compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Impurity Type | Likely Source | Recommended Removal Method |
| Non-polar byproducts | Homo-coupling in Suzuki/Negishi reaction | Acid-base extraction, Silica gel chromatography |
| Unreacted starting materials | Incomplete reaction | Acid-base extraction, Silica gel chromatography |
| Deprotected product | Acidic conditions | Re-protection and purification, Silica gel chromatography |
| Palladium residues | Cross-coupling catalyst | Activated carbon treatment, Recrystallization |
| Enantiomeric impurity | Non-stereospecific synthesis/racemization | Chiral HPLC, Diastereomeric salt resolution |
Logical Relationships in Purification
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. famu.edu [famu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Technical Support Center: Scaling the Synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid
This technical support guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, a key building block in pharmaceutical development. As a chiral, bifunctional molecule, its synthesis presents unique challenges, particularly during scale-up. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to empower you to overcome these hurdles.
I. Strategic Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a multi-step process. Understanding the logic of this pathway is the first step in effective troubleshooting.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during each key stage of the synthesis when transitioning to a larger scale.
Step 1: Asymmetric α-Arylation via Negishi Coupling
This crucial C-C bond formation step is often the most challenging. The following Q&A format addresses common problems.
Question 1: My cross-coupling reaction is showing low or no conversion of the starting materials. What are the primary causes?
Answer: Failure of a Negishi or Suzuki-type coupling reaction on scale can often be traced back to a few critical parameters.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation.
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)2) may not be efficiently reduced to Pd(0) in situ. The catalyst system can also be sensitive to air and moisture.
-
Solution:
-
Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Use freshly purchased, high-purity palladium sources and ligands.
-
Consider using more robust, air-stable precatalysts like palladacycles if issues persist.
-
-
-
Inert Atmosphere: Oxygen can be detrimental to the reaction.
-
Cause: Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like the homocoupling of the organozinc reagent.
-
Solution:
-
Thoroughly degas all solvents (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles).
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
-
Purity of Reagents: Impurities can poison the catalyst or interfere with the reaction.
-
Cause: The purity of N-Boc-pyrrolidine, the aryl halide, and particularly the organolithium reagent (s-BuLi) is critical. The chiral ligand, (+)-sparteine, can also contain excess water which will quench the organolithium.
-
Solution:
-
Use freshly opened bottles of anhydrous solvents.
-
Titrate the s-BuLi solution before use to determine its exact molarity.
-
Ensure the (+)-sparteine has a low water content, or dry it azeotropically if necessary.
-
-
Question 2: I'm observing significant formation of side products, such as homocoupled pyrrolidine or debrominated starting material. How can I minimize these?
Answer: The formation of these byproducts points to specific mechanistic issues that can be addressed by modifying the reaction conditions.
-
Homocoupling:
-
Cause: This occurs when two molecules of the organozinc reagent couple together. It is often promoted by the presence of oxygen or Pd(II) species.
-
Solution:
-
Improve the degassing of solvents and ensure a robust inert atmosphere.
-
Ensure the efficient reduction of the Pd(II) precatalyst to Pd(0).
-
-
-
Dehalogenation:
-
Cause: The aryl halide can be reduced to the corresponding arene. This can happen if the palladium complex undergoes a hydride transfer after oxidative addition.
-
Solution:
-
Ensure the reaction is free of potential hydride sources.
-
Optimize the ligand and base combination.
-
-
Question 3: The enantiomeric excess (ee) of my product is lower than expected. What factors influence stereocontrol?
Answer: The stereochemical outcome of this reaction is determined in the asymmetric deprotonation step.
-
Cause: The complex between s-BuLi and the chiral ligand, (+)-sparteine, directs the deprotonation. The stereochemical integrity of the resulting organozinc reagent is generally high. Lowered ee can result from:
-
Incomplete complexation: If the stoichiometry of s-BuLi to sparteine is incorrect, or if there are impurities that interfere with complex formation.
-
Temperature fluctuations: The deprotonation step is highly temperature-sensitive and must be maintained at -78 °C.
-
Racemization: While the organozinc intermediate is configurationally stable at room temperature, prolonged exposure to high temperatures could potentially lead to racemization.
-
-
Solution:
-
Maintain strict stoichiometric control of the s-BuLi and (+)-sparteine.
-
Ensure precise and stable temperature control during the deprotonation and transmetalation steps.
-
Avoid unnecessarily long reaction times or high temperatures after the formation of the organozinc reagent.
-
Step 2: Saponification of the Methyl Ester
The final step of hydrolyzing the methyl ester to the carboxylic acid can present challenges in purification and isolation on a larger scale.
Question 4: The hydrolysis of the methyl ester is slow or incomplete. How can I drive the reaction to completion?
Answer: While saponification is a standard reaction, steric hindrance and the presence of the Boc group can affect its rate.
-
Cause: The bulky tert-butyl group of the Boc protecting group and the adjacent quaternary carbon of the pyrrolidine ring can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.
-
Use a Co-solvent: Adding a co-solvent like THF or methanol can improve the solubility of the ester and facilitate the reaction.
-
Increase Base Equivalents: Using a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH) can help drive the reaction to completion.
-
Question 5: I'm having difficulty isolating the final product after workup. It seems to be water-soluble, and extraction is inefficient.
Answer: The product is an amino acid derivative and can exist as a zwitterion or a salt, leading to high water solubility.
-
Cause: At neutral pH, the carboxylic acid and the pyrrolidine nitrogen can exist in their ionized forms. During workup, if the pH is not carefully controlled, the product can remain in the aqueous layer.
-
Solution:
-
Acidification: After the hydrolysis is complete, carefully acidify the aqueous solution with a non-nucleophilic acid (e.g., 1M HCl or citric acid) to a pH of around 3-4. This will protonate the carboxylate, making the molecule neutral and more soluble in organic solvents.
-
Extraction with an Appropriate Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Brine Wash: Washing the organic extracts with brine can help to break up emulsions and remove excess water.
-
Question 6: Is there a risk of Boc group cleavage during the saponification or workup?
Answer: The Boc group is generally stable to the basic conditions of saponification but is sensitive to acid.
-
Cause: The Boc group is readily cleaved under acidic conditions. During the acidic workup to protonate the carboxylic acid, prolonged exposure to strong acid or elevated temperatures can lead to partial or complete deprotection.
-
Solution:
-
Careful Acidification: Add the acid slowly at a low temperature (e.g., 0-5 °C) to control any exotherm and minimize the exposure time.
-
Use a Weaker Acid: Consider using a weaker acid like citric acid for the pH adjustment, which is less likely to cause significant Boc cleavage.
-
Immediate Extraction: Once the desired pH is reached, immediately proceed with the extraction to minimize the time the product spends in the acidic aqueous phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butoxycarbonyl (Boc) group serves two primary functions: 1) It protects the nitrogen of the pyrrolidine ring from reacting with the organolithium base during the deprotonation step. 2) It directs the deprotonation to the C2 position of the pyrrolidine ring.
Q2: Can I use a Suzuki coupling instead of a Negishi coupling for the C-C bond formation? A2: A Suzuki coupling using a 2-pyrrolidinyl boronic acid or ester is theoretically possible. However, the synthesis and isolation of the required chiral boronic acid can be challenging, and these compounds are often prone to decomposition and protodeboronation. The in-situ generation of the organozinc reagent in the Negishi coupling from commercially available N-Boc-pyrrolidine is often more direct and reliable for this specific transformation.
Q3: My reaction turns black during the coupling step. Is this normal? A3: Yes, it is common for palladium-catalyzed cross-coupling reactions to turn dark brown or black. This is often due to the formation of palladium black (finely divided palladium metal), which can be a sign of catalyst decomposition. While some catalyst decomposition is often tolerated, excessive formation of palladium black can lead to lower yields.
Q4: How can I purify the final product on a large scale? A4: For the final carboxylic acid product, crystallization is the preferred method for large-scale purification. After extraction, the crude product can be dissolved in a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water) and allowed to crystallize. This is generally more scalable and cost-effective than column chromatography for the final product.
IV. Experimental Protocols & Data
Protocol 1: Gram-Scale Synthesis of Methyl (S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoate
This protocol is adapted from a validated procedure and provides a reliable method for the key cross-coupling step.
Caption: Experimental workflow for the asymmetric α-arylation of N-Boc-pyrrolidine.
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| N-Boc-pyrrolidine | 171.24 | 10.0 g | 58.4 mmol | 1.20 |
| (+)-Sparteine | 234.39 | 13.7 g | 58.4 mmol | 1.20 |
| s-BuLi (1.4 M) | 64.06 | 45.2 mL | 63.3 mmol | 1.30 |
| ZnCl2 (0.7 M in THF) | 136.30 | 97.3 mL | 68.1 mmol | 1.40 |
| Methyl 4-bromobenzoate | 215.04 | 10.5 g | 48.8 mmol | 1.00 |
| Pd(OAc)2 | 224.50 | 0.54 g | 2.43 mmol | 0.05 |
| tBu3P·HBF4 | 290.15 | 0.85 g | 2.92 mmol | 0.06 |
| MTBE | - | 120 mL | - | - |
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add N-Boc-pyrrolidine, (+)-sparteine, and MTBE.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the s-BuLi solution dropwise, maintaining the internal temperature below -65 °C. The solution will turn orange-red.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add the ZnCl2 solution in THF dropwise, again keeping the internal temperature below -65 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add methyl 4-bromobenzoate as a solid in one portion.
-
Add Pd(OAc)2 and tBu3P·HBF4.
-
Degas the mixture by briefly applying a vacuum and backfilling with nitrogen (repeat 3 times).
-
Stir the reaction at room temperature overnight. An exotherm may be observed initially.
-
Quench the reaction by slowly adding aqueous ammonium hydroxide.
-
Filter the resulting slurry and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the title compound.
Expected Yield: ~70-80% Expected Purity: >95% (with >95% ee)
Protocol 2: Saponification to the Final Product
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Methyl (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoate | 305.38 | 10.0 g | 32.7 mmol | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 1.57 g | 65.4 mmol | 2.0 |
| THF | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating to 40 °C can be applied if the reaction is slow.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 1M HCl dropwise to adjust the pH to ~3-4.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
If necessary, the product can be further purified by crystallization.
Expected Yield: >90% Expected Purity: >98%
V. References
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. --INVALID-LINK--
-
Poulsen, T. B., et al. (2015). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 58(8), 3484-3501. --INVALID-LINK--
-
Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 10934-10937. --INVALID-LINK--
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. --INVALID-LINK--
-
Doni, E., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(55), 14578-14591. --INVALID-LINK--
-
Wolfe, J. P., et al. (2007). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 72(4), 1264-1273. --INVALID-LINK--
-
Scrivanti, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. --INVALID-LINK--
-
Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. --INVALID-LINK--
-
Chankvetadze, B., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 224-229. --INVALID-LINK--
-
Vantourout, J. C., et al. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Reviews, 117(15), 9664-9782. --INVALID-LINK--
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 3857-3865. --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. --INVALID-LINK--
-
Molander, G. A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(34), 8084-8087. --INVALID-LINK--
-
Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. --INVALID-LINK--
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid , a molecule of significant interest in medicinal chemistry, often utilized as a building block in the synthesis of pharmacologically active compounds.
This guide moves beyond a mere listing of chemical shifts. It delves into the causal relationships between the molecular structure and the observed NMR signals, offering insights honed from extensive experience in spectral interpretation. By understanding the "why" behind the data, researchers can enhance their ability to characterize similar molecules with greater confidence.
The Structural Significance of this compound
The subject of our analysis, with CAS number 863769-40-8, incorporates three key structural motifs: a para-substituted benzoic acid, a pyrrolidine ring, and a tert-Butoxycarbonyl (Boc) protecting group.[1] The benzoic acid moiety provides a rigid scaffold and a carboxylic acid handle for further chemical modifications. The chiral pyrrolidine ring introduces three-dimensionality, a crucial feature for specific interactions with biological targets. The Boc group serves to protect the nitrogen of the pyrrolidine ring during synthetic sequences, and its characteristic NMR signals are often used to confirm its presence and integrity.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is predicted to exhibit a series of distinct signals, each providing a wealth of information about the electronic environment of the protons. The analysis below is based on established principles of NMR spectroscopy and data from structurally related compounds.
A defining feature of the ¹H NMR spectrum is the prominent singlet arising from the nine equivalent protons of the tert-butyl group of the Boc protecting group. This signal is typically observed in the upfield region, around 1.4 ppm , due to the shielding effect of the electron-donating alkyl groups.[2]
The protons of the pyrrolidine ring will appear as a set of multiplets due to spin-spin coupling. The proton at the chiral center, C2-H , is expected to be a multiplet, likely a doublet of doublets or a triplet, in the range of 4.8-5.2 ppm . Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the aromatic ring. The methylene protons of the pyrrolidine ring (C3-H₂, C4-H₂, and C5-H₂) will resonate as complex multiplets further upfield, typically between 1.8 and 3.8 ppm .
The aromatic protons of the benzoic acid moiety will present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the carboxylic acid group are expected to resonate downfield, around 7.9-8.1 ppm , due to the electron-withdrawing nature of the carboxyl group. The two protons ortho to the pyrrolidine substituent will appear slightly more upfield, in the region of 7.3-7.5 ppm .
The carboxylic acid proton is often broad and its chemical shift is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, it can be observed as a broad singlet in the region of 12.0-13.0 ppm .
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
The Boc protecting group will exhibit two characteristic signals: the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons at approximately 28 ppm . The carbonyl carbon of the Boc group is expected to be in the range of 154-156 ppm .
The carbons of the pyrrolidine ring will have distinct chemical shifts. The chiral carbon, C2 , attached to the benzoic acid ring, will be the most downfield of the pyrrolidine carbons, likely in the 60-65 ppm range. The other pyrrolidine carbons (C3, C4, and C5) will appear between 25 and 55 ppm .
The benzoic acid moiety will show four signals in the aromatic region. The carboxyl carbon (-COOH ) will be the most downfield, typically appearing between 167 and 170 ppm . The quaternary carbon attached to the pyrrolidine ring (C4) and the carbon attached to the carboxylic acid (C1) will be in the range of 140-150 ppm and 128-132 ppm , respectively. The remaining two aromatic carbons (C2/C6 and C3/C5) will resonate between 125 and 130 ppm .
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Boc (-C(CH₃)₃) | ~1.4 | s (9H) | ~28 |
| Boc (-C (CH₃)₃) | - | - | ~80 |
| Boc (-C =O) | - | - | ~155 |
| Pyrrolidine C2-H | ~5.0 | m (1H) | ~62 |
| Pyrrolidine C3, C4, C5-H₂ | 1.8-3.8 | m (6H) | 25-55 |
| Aromatic C2', C6'-H | 7.9-8.1 | d (2H) | ~129 |
| Aromatic C3', C5'-H | 7.3-7.5 | d (2H) | ~128 |
| Aromatic C1' | - | - | ~130 |
| Aromatic C4' | - | - | ~145 |
| Carboxylic Acid -COOH | 12.0-13.0 | br s (1H) | ~168 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary techniques.
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the different structural components.
-
High-Performance Liquid Chromatography (HPLC): Is essential for assessing the purity of the compound. By using a chiral stationary phase, HPLC can also be used to determine the enantiomeric excess of the chiral molecule.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the carbamate of the Boc group (C=O stretch).
However, none of these techniques can provide the atom-by-atom connectivity and stereochemical information that is readily available from a detailed 2D NMR analysis (e.g., COSY, HSQC, HMBC).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the acidic proton of the carboxylic acid is usually well-resolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover all proton signals (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is invaluable for assigning the pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure.
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Visualizing the Analysis Workflow
The logical flow of NMR analysis for structural elucidation can be represented as follows:
Caption: Workflow for NMR data acquisition and analysis.
Molecular Structure with Atom Numbering
For clarity in the discussion of NMR assignments, the following atom numbering scheme is used:
References
A Comparative Guide to the LC-MS Characterization of 4-(1-Boc-pyrrolidin-2-yl)benzoic Acid and Its Related Products
Introduction
In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, a proline derivative incorporating a bulky tert-butoxycarbonyl (Boc) protecting group and a benzoic acid moiety, represents a key structural motif in medicinal chemistry. Its journey from a synthesized molecule to a potential drug candidate necessitates rigorous analytical scrutiny to ensure identity, purity, and stability. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]
This guide provides an in-depth, comparative analysis of LC-MS methodologies for the characterization of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid and its potential products, including process impurities and degradation products. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Molecular Structure and Inherent Analytical Challenges
Comparative Analysis of Liquid Chromatography Strategies
The choice of stationary phase is critical for achieving optimal separation of the parent compound from its related substances. Here, we compare two commonly employed reversed-phase columns: the traditional C18 and the alternative Phenyl-Hexyl.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Rationale & Recommendation |
| Retention Mechanism | Primarily hydrophobic interactions. | Mixed-mode: hydrophobic and π-π interactions.[4][5][6] | The phenyl-hexyl phase offers enhanced retention and alternative selectivity for aromatic compounds like our target molecule due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6] This can be particularly advantageous for separating isomers or closely related aromatic impurities. |
| Selectivity for Aromatics | Good general-purpose hydrophobicity. | Excellent, often providing unique elution orders compared to C18.[7][8] | For complex samples containing aromatic impurities, the Phenyl-Hexyl column is likely to provide superior resolution. |
| Method Development | Well-established and widely used. | Requires consideration of both hydrophobic and aromatic characteristics of analytes. | While C18 is a robust starting point, the Phenyl-Hexyl phase is recommended for developing a highly specific and stability-indicating method for this class of compounds. |
Mobile Phase Optimization: The Critical Role of Additives
The choice of mobile phase additive is crucial to ensure good peak shape and prevent the premature cleavage of the Boc group.
-
Acidic Modifiers : Formic acid (0.1%) is the recommended additive over trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent that can improve peak shape, it is a strong acid that can cause the hydrolysis of the Boc-protecting group both in solution and in the MS source.[3] Formic acid provides sufficient acidity to protonate the benzoic acid and ensure good chromatographic performance without inducing significant degradation.
-
Organic Modifier : Acetonitrile is a suitable organic modifier, offering good elution strength and compatibility with ESI-MS. A gradient elution from a low to a high concentration of acetonitrile will be necessary to elute the parent compound and a range of potential impurities with varying polarities.
Experimental Workflow: A Self-Validating Protocol
The following detailed protocol for the LC-MS analysis of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid is designed to be a self-validating system, ensuring robust and reliable results.
Mass Spectrometric Characterization: Unraveling Fragmentation Pathways
Electrospray ionization (ESI) is the preferred ionization technique for this molecule. Analysis in both positive and negative ion modes is recommended for comprehensive characterization.
Positive Ion Mode (ESI+)
In positive ion mode, the molecule will primarily be observed as the protonated species, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is expected to yield a series of characteristic fragment ions.
The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) from the Boc group, a hallmark of Boc-protected amines.[9] Another significant fragmentation pathway involves the loss of the entire Boc group (100 Da). Further fragmentation of the remaining structure can lead to ions corresponding to the protonated benzoic acid moiety and the pyrrolidine ring.
Negative Ion Mode (ESI-)
In negative ion mode, the deprotonated molecule, [M-H]⁻, will be the predominant species due to the acidic nature of the carboxylic acid. Fragmentation of the [M-H]⁻ ion can provide complementary structural information.
A characteristic fragmentation in negative ion mode is the loss of carbon dioxide (44 Da) from the carboxylate group. Further fragmentation can yield the benzoate anion. Analysis in negative ion mode is particularly useful for confirming the presence and location of the carboxylic acid functionality.[4][10]
Characterization of Potential Products: Impurities and Degradants
A comprehensive characterization must also consider potential process-related impurities and degradation products.
Process-Related Impurities
Based on the synthesis of related Boc-protected proline derivatives, potential impurities could include:
-
Deprotected analog : 4-(pyrrolidin-2-yl)benzoic acid, resulting from incomplete protection or premature deprotection.
-
Starting materials : Unreacted L-proline or 4-bromobenzoic acid derivatives.
-
Diastereomers : If the synthesis is not stereospecific, the presence of the D-isomer could be an impurity. Chiral chromatography would be required for separation and quantification.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating LC-MS method.[9][11][12]
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the Boc-protecting group. | 4-(pyrrolidin-2-yl)benzoic acid. |
| Basic Hydrolysis | The Boc group is generally stable to basic conditions.[3] | Minimal degradation expected. |
| Oxidative (e.g., H₂O₂) | Oxidation of the pyrrolidine ring. | Hydroxylated and carbonylated derivatives.[13] |
| Thermal | Decarboxylation of the benzoic acid moiety.[14] | 1-Boc-2-(4-aminophenyl)pyrrolidine. |
| Photolytic | Photodegradation of the aromatic ring. | Various photoproducts. |
Conclusion
The LC-MS characterization of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid is a multifaceted process that requires a systematic and scientifically sound approach. By carefully selecting the chromatographic conditions, particularly a Phenyl-Hexyl column with a formic acid-containing mobile phase, and by leveraging the power of high-resolution mass spectrometry in both positive and negative ion modes, a comprehensive understanding of the molecule's identity, purity, and stability can be achieved. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical industry, enabling them to confidently and accurately characterize this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separationmethods.com [separationmethods.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phenyl hexyl column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. Copper catalyzed Shono-type oxidation of proline residues in peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)- and (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid in Stereoselective Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional architecture is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, such as the enantiomers of 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, are instrumental in this endeavor, serving as powerful tools for the stereoselective construction of complex molecules. This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of this versatile proline derivative, elucidating their roles in asymmetric organocatalysis and offering practical insights for their application in stereoselective synthesis.
The Foundation: Chirality and Stereoselectivity in Drug Development
The vast majority of biological targets, including enzymes and receptors, are chiral entities. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. A classic example is the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and scientific imperative for developing single-enantiomer drugs. Chiral building blocks, like the title compounds, are therefore indispensable for the efficient and predictable synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
(S)- and (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid: Structure and Potential
(S)- and (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid are derivatives of the naturally occurring amino acid proline. The key structural features that underpin their utility in stereoselective synthesis are:
-
A Chiral Center: The C2 position of the pyrrolidine ring is a stereocenter, giving rise to the (S) and (R) enantiomers. This inherent chirality is the basis for their ability to induce asymmetry in chemical reactions.
-
A Secondary Amine: The pyrrolidine nitrogen can participate in the formation of chiral enamines or iminium ions, which are key intermediates in many organocatalytic reactions. The tert-butoxycarbonyl (Boc) protecting group modulates the nucleophilicity of this amine and allows for controlled deprotection when necessary.
-
A Carboxylic Acid Moiety: The benzoic acid group can act as a hydrogen bond donor, playing a crucial role in the organization of the transition state and enhancing stereoselectivity. It also provides a handle for further functionalization or immobilization of the catalyst.
Mechanism of Action in Asymmetric Organocatalysis
Proline and its derivatives are among the most powerful and versatile organocatalysts for asymmetric transformations. Their catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate with a carbonyl compound. This intermediate then reacts with an electrophile, and the stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.
The Enamine Catalysis Cycle
In reactions such as aldol and Michael additions, the proline derivative reacts with a ketone or aldehyde to form a nucleophilic enamine. The stereochemistry of the catalyst directs the facial selectivity of the subsequent attack on an electrophile.
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
For researchers at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a molecular balancing act. The choice of each component—the warhead, the E3 ligase ligand, and the connecting linker—profoundly influences the final molecule's efficacy, selectivity, and drug-like properties. Among the myriad of building blocks available for linker synthesis, 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid has emerged as a popular choice, offering a semi-rigid scaffold to orient the two ends of the PROTAC. However, the dynamic nature of PROTAC design necessitates a broader perspective on the available chemical tools. This guide provides an in-depth comparison of viable alternatives to this widely used building block, with a focus on piperidine- and azetidine-based analogs, as well as other bioisosteric replacements. We will delve into the rationale behind their selection, their impact on key performance metrics, and provide supporting experimental protocols to empower your PROTAC development programs.
The Rationale for Exploring Alternatives: Beyond the Pyrrolidine Ring
The pyrrolidine ring in this compound provides a degree of conformational constraint, which can be advantageous in pre-organizing the PROTAC for ternary complex formation. However, relying on a single scaffold can limit the exploration of the vast conformational space required for optimal protein-protein interactions between the target and the E3 ligase. The primary motivations for exploring alternatives include:
-
Modulating Rigidity and Flexibility: The five-membered pyrrolidine ring possesses a degree of flexibility. In contrast, the six-membered piperidine ring offers a more rigid chair conformation, while the four-membered azetidine ring introduces significant strain and a more planar geometry. Varying the ring size allows for fine-tuning of the linker's rigidity, which can have a substantial impact on the stability of the ternary complex.[1][2]
-
Improving Physicochemical and ADME Properties: The nature of the heterocyclic ring can influence a PROTAC's solubility, cell permeability, and metabolic stability. For instance, the introduction of a more polar or less lipophilic building block can enhance aqueous solubility, while strategic modifications can block sites of metabolism, thereby improving in vivo exposure.[3]
-
Exploring Novel Chemical Space and Exit Vectors: Different ring systems provide alternative attachment points and exit vectors for the linker, enabling a more comprehensive exploration of the geometric requirements for productive ternary complex formation. This can be crucial for optimizing potency and selectivity.
Head-to-Head Comparison: Pyrrolidine vs. Piperidine vs. Azetidine Scaffolds
To illustrate the impact of the heterocyclic ring on PROTAC performance, we will compare the parent building block with its piperidine and azetidine analogs.
| Building Block | Structure | Key Physicochemical Properties | Rationale for Use in PROTACs |
| This compound | ![]() | - Semi-flexible scaffold- Moderate lipophilicity | - Well-established building block- Provides a balance of rigidity and flexibility |
| 4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid | ![]() | - More rigid chair conformation- Slightly higher lipophilicity than pyrrolidine analog | - Increased rigidity can pre-organize the PROTAC for binding- May enhance metabolic stability |
| 4-(1-(tert-Butoxycarbonyl)azetidin-2-yl)benzoic acid | ![]() | - Strained, more planar ring- Generally lower lipophilicity | - Introduces significant conformational constraint- Can alter the vector of the linker |
Impact on PROTAC Performance: A Data-Driven Perspective
| PROTAC Linker Motif | Target/E3 Ligase | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Pyrrolidine-based | BRD4/CRBN | ~50-100 | >90 | Moderate | [4][5] |
| Piperidine-based | BRD4/CRBN | ~10-50 | >95 | Moderate to High | [2][4] |
| Azetidine-based | BRD4/CRBN | ~100-500 | ~80-90 | Variable | [6] |
Note: The data presented are illustrative and compiled from various sources. Direct comparison should be made with caution due to differences in the overall PROTAC structure and experimental conditions.
From this data, we can infer that the increased rigidity of the piperidine scaffold can lead to more potent BRD4 degradation, potentially by enforcing a more favorable conformation for ternary complex formation. The performance of azetidine-based linkers appears more variable, suggesting that the significant conformational constraint they impose may be beneficial for some target-E3 ligase pairs but detrimental for others.
Beyond the Basics: Exploring Bioisosteric Replacements
The concept of bioisosterism offers a powerful strategy for fine-tuning the properties of a PROTAC linker. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[7][8] In the context of our parent building block, we can consider replacements for both the pyrrolidine ring and the benzoic acid moiety.
Saturated and sp³-Rich Scaffolds
Recent trends in medicinal chemistry have emphasized the importance of moving away from "flat" aromatic structures towards more three-dimensional, sp³-rich scaffolds.[5][6] These structures can offer improved solubility, enhanced metabolic stability, and provide novel intellectual property.
-
Bicyclic and Spirocyclic Pyrrolidines: These scaffolds introduce greater rigidity and a more defined three-dimensional structure compared to the monocyclic pyrrolidine.[9] This can lead to more specific interactions within the ternary complex.
-
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere: BCPs are increasingly used as non-aromatic, rigid bioisosteres of the para-substituted phenyl ring. They can improve physicochemical properties such as solubility and metabolic stability.
Experimental Section: Protocols for Synthesis and Evaluation
To facilitate the exploration of these alternative building blocks, we provide the following detailed experimental protocols.
Synthesis of Alternative Building Blocks
Protocol 1: Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
This protocol is adapted from a known synthetic route.[10][11]
Caption: Synthetic workflow for Boc-protection of the piperidine building block.
Materials:
-
4-Piperidin-4-yl-benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-piperidin-4-yl-benzoic acid in a mixture of THF and water.
-
Add sodium carbonate to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Note: The synthesis of the azetidine analog can be more complex and may require specialized starting materials and reaction conditions.[12]
Evaluation of PROTAC Performance
Protocol 2: Western Blot for Protein Degradation Quantification
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[13][14]
Caption: Workflow for assessing PROTAC-mediated protein degradation via Western blot.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[15]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.[1][2]
Procedure:
-
Donor Solution Preparation: Prepare solutions of the test PROTACs in a suitable buffer.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Compound Addition and Incubation: Add the donor solutions to the donor plate and incubate for a set period (e.g., 4-16 hours).
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Conclusion: A Strategic Approach to Linker Design
The selection of a linker building block is a critical decision in the design of a successful PROTAC. While this compound is a valuable and widely used starting point, a comprehensive exploration of alternatives is essential for optimizing PROTAC performance. The strategic incorporation of piperidine, azetidine, or other bioisosteric scaffolds can provide a powerful means to modulate rigidity, improve physicochemical properties, and ultimately enhance the therapeutic potential of a protein degrader. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these alternative building blocks, enabling a more rational and data-driven approach to PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 11. 4-PIPERIDIN-4-YL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Biological Efficacy of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid Derivatives as Potential IAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Guardians of Cancer Cell Survival
Cancer's resilience is notoriously linked to its ability to evade apoptosis, or programmed cell death. A family of proteins central to this survival mechanism is the Inhibitor of Apoptosis Proteins (IAPs) . These proteins act as endogenous brakes on the apoptotic cascade, primarily by binding to and neutralizing caspases, the executioner enzymes of cell death.[1][2] Among the eight human IAP family members, X-linked IAP (XIAP) is the most potent, directly inhibiting caspases-3, -7, and -9.[1][3] Elevated levels of IAPs are frequently observed in various malignancies, correlating with tumor progression, resistance to chemotherapy and radiation, and poor patient prognosis.[4][5]
This has rendered IAPs, particularly XIAP and cellular IAPs (cIAP1/2), highly attractive targets for novel anticancer therapeutics. The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), has paved the way for the development of small-molecule "SMAC mimetics." These agents mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of SMAC, which is crucial for its interaction with the Baculoviral IAP Repeat (BIR) domains of IAPs.[6][7] By competitively binding to IAPs, SMAC mimetics liberate caspases from inhibition and can also trigger the degradation of cIAP1 and cIAP2, leading to apoptosis induction and sensitization of cancer cells to other therapies.[8]
The chemical scaffold 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid presents a compelling starting point for the design of novel SMAC mimetics. The pyrrolidine ring can be considered a bioisostere for the proline residue in the critical AVPI motif of SMAC, providing a rigid backbone to correctly orient the other pharmacophoric elements for optimal binding to the BIR domains of IAPs. This guide provides a comprehensive assessment of the potential biological efficacy of derivatives from this series, comparing them to leading SMAC mimetics in clinical and preclinical development. We will delve into the underlying science, provide detailed experimental protocols for evaluation, and present comparative data to guide future research and development.
The IAP-Mediated Apoptosis Pathway and the Mechanism of SMAC Mimetics
To understand the efficacy of our lead compounds, we must first visualize their playground: the intricate signaling cascade of apoptosis. The diagram below illustrates the central role of IAPs in suppressing apoptosis and how SMAC mimetics intervene.
Caption: IAP-mediated apoptosis regulation and the mechanism of SMAC mimetics.
Comparative Analysis of IAP Antagonists
The efficacy of a potential drug candidate can only be assessed in the context of existing alternatives. Below is a comparative summary of key preclinical and clinical SMAC mimetics, which serve as benchmarks for our this compound derivatives.
| Compound (Developer) | Target IAPs & Binding Affinity (K_i) | Single Agent Activity (Select Cell Lines, IC_50) | Combination Synergy | In Vivo Efficacy (Xenograft Model) | Clinical Status |
| SM-164 (University of Michigan) | XIAP: 0.56 nM, cIAP1: 0.31 nM, cIAP2: 1.1 nM[2][4] | Induces apoptosis at ~1 nM in leukemia cells.[2] | Potent synergy with TRAIL in breast, prostate, and colon cancer cell lines.[4] | Tumor regression in MDA-MB-231 breast cancer model (5 mg/kg).[9] | Preclinical |
| Birinapant (TL32711) (TetraLogic) | Preferentially targets cIAP1 over cIAP2 and XIAP.[10] | Modest single-agent activity; primarily a sensitizer. | Synergizes with chemotherapy (e.g., docetaxel) and immunotherapy (e.g., pembrolizumab).[10][11] | Stable disease observed in NSCLC, colorectal cancer, and liposarcoma models.[12] | Phase I/II trials completed.[10][11][12][13][14] |
| Xevinapant (AT-406 / Debio 1143) (Debiopharm/Ascenta) | XIAP: 66.4 nM, cIAP1: 1.9 nM, cIAP2: 5.1 nM[6][15] | MDA-MB-231: 144 nM; SK-OV-3: 142 nM.[15] | Enhances efficacy of cisplatin and radiotherapy in head and neck cancer models.[3][16] | Complete tumor regression in combination with radiation in FaDu xenograft model.[17] | Phase III trials ongoing (head and neck cancer).[18] |
| LCL161 (Novartis) | Potently degrades cIAP1/2 (effective at 100 nM).[19] Modestly inhibits XIAP. | IC50 ~0.5 µM to ~4 µM in FLT3-ITD expressing cells.[20] | Sensitizes NSCLC cells to paclitaxel.[21] Radiosensitizer for HPV-negative head and neck cancers.[19] | Potentiates conatumumab-induced cIAP1 degradation in LOX xenografts (100 mg/kg).[20] | Phase II trials completed. |
| Hypothetical Derivative Series | To be determined | To be determined | To be determined | To be determined | N/A |
Experimental Workflows for Efficacy Assessment
A rigorous and systematic approach is essential to validate the biological efficacy of new chemical entities. The following workflow outlines the key stages, from initial target engagement to in vivo proof-of-concept.
Caption: A three-phase experimental workflow for evaluating novel IAP inhibitors.
Detailed Experimental Protocols
The following protocols are foundational for assessing the biological efficacy of putative IAP inhibitors.
Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay (Luminescence-Based)
Rationale: This assay provides a quantitative measure of apoptosis by detecting the activity of the primary executioner caspases, caspase-3 and caspase-7. An increase in luminescence directly correlates with the induction of apoptosis by the test compound.[1][7] This "add-mix-measure" protocol is highly suited for high-throughput screening.[1]
Materials:
-
White-walled 96-well or 384-well plates suitable for luminescence.
-
Cancer cell lines of interest.
-
Complete culture medium.
-
Test compounds (e.g., this compound derivatives) and control compounds (e.g., Xevinapant).
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a white-walled multi-well plate at a density determined to be in the logarithmic growth phase at the time of assay. For example, 1 x 10^4 cells per well in 100 µL of medium for a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine or a known SMAC mimetic).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions.[5][7]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[1]
-
Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light unit (RLU) values to the vehicle control to determine the fold-increase in caspase activity.
Protocol 2: Cell Viability MTT Assay for Single Agent and Combination Studies
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23] It is used to determine the IC50 (half-maximal inhibitory concentration) of a compound and to assess synergistic, additive, or antagonistic effects when used in combination with other drugs.[24]
Materials:
-
Clear 96-well cell culture plates.
-
Cancer cell lines.
-
Test compounds and combination agents (e.g., cisplatin, paclitaxel).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[25]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[25]
-
Microplate spectrophotometer.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Single Agent: Treat cells with serial dilutions of the test compound.
-
Combination: Treat cells with a matrix of concentrations of the test compound and the combination drug. This allows for the calculation of a Combination Index (CI) using the Chou-Talalay method.
-
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26]
-
Formazan Solubilization: Carefully remove the culture medium from the wells. Add 150-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
-
For combination studies, use software like CompuSyn to calculate CI values (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Rationale: Animal models are crucial for evaluating the in vivo anti-tumor activity of a drug candidate.[8][27] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for preclinical oncology research.[8][28]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old).[8]
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, FaDu for head and neck cancer).
-
Matrigel (optional, for enhanced tumor take).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard-of-care chemotherapy agent (positive control).
-
Digital calipers.
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.[8] The cell suspension can be mixed 1:1 with Matrigel to improve tumor formation.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[29]
-
Tumor Growth Monitoring: Allow tumors to grow. Once they reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).[29]
-
Drug Administration: Administer the test compound, vehicle, or positive control according to the predetermined schedule, dose, and route (e.g., oral gavage daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[29]
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of treatment-related toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze target engagement, such as the degradation of cIAP1, by Western blot or immunohistochemistry.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel IAP inhibitors. The rationale for their design is soundly based on the principles of SMAC mimetics, which have shown considerable promise in oncology. The true potential of this series, however, can only be unlocked through rigorous biological evaluation. By employing the comparative data and detailed experimental workflows provided in this guide, researchers can systematically assess the efficacy of their novel derivatives. Key next steps should focus on synthesizing a focused library of analogs, determining their binding affinities to XIAP and cIAPs, and evaluating their cellular activity, both as single agents and in combination with standard-of-care therapies. Promising candidates can then be advanced into in vivo xenograft models to establish preclinical proof-of-concept. Through this structured approach, it will be possible to determine if this chemical series can yield a best-in-class IAP antagonist capable of overcoming apoptosis resistance and improving outcomes for cancer patients.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combination Therapy as a Promising Way to Fight Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Method Development for Determining Enantiomeric Excess of 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is a critical parameter that directly influences the efficacy and safety of novel therapeutics. The compound 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, a proline derivative, is an important chiral intermediate. Consequently, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of this compound, supported by established experimental data for analogous structures and detailed, field-proven protocols.
The Central Challenge: Chiral Recognition
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This transient diastereomeric interaction leads to different retention times, allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is the most critical decision in developing a robust and reliable method.
Comparison of Chiral Stationary Phases
For N-protected amino acids like 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, several classes of CSPs have demonstrated broad applicability and high selectivity. The most successful approaches are centered around polysaccharide-based and macrocyclic glycopeptide-based columns.
| Chiral Stationary Phase (CSP) Class | Principle Selector Examples | Primary Interaction Mechanisms | Advantages | Typical Mobile Phase Modes |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA), Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the helical polymer grooves. | Broad enantioselectivity for a wide range of compounds, high loading capacity, robust and long-lasting.[1][2] | Normal-Phase, Polar Organic, Reversed-Phase |
| Macrocyclic Glycopeptide-Based | Teicoplanin (e.g., CHIROBIOTIC® T), Ristocetin A (e.g., CHIROBIOTIC® R) | Ionic interactions, hydrogen bonding, inclusion complexation within the macrocyclic basket-like structure.[3] | Multimodal, offering good separation in reversed-phase, polar organic, and normal-phase modes. Particularly effective for amphoteric and acidic compounds.[3][4] | Reversed-Phase, Polar Organic, Normal-Phase |
| Zwitterionic Ion-Exchangers | Cinchona alkaloid-derived selectors (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)) | Anion- and cation-exchange, hydrogen bonding, steric interactions.[5] | Excellent for underivatized amino acids and their N-protected derivatives. Allows for reversal of enantiomer elution order by switching between pseudo-enantiomeric columns.[5][6] | Polar Organic, Reversed-Phase |
For 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, both polysaccharide and macrocyclic glycopeptide phases are strong candidates. The presence of the carboxylic acid and the bulky Boc-protecting group suggests that multiple interaction points are available for chiral recognition.
Experimental Workflow & Protocol Design
The development of a successful chiral HPLC method follows a logical progression from column and mobile phase screening to method optimization and validation.
Caption: A logical workflow for chiral HPLC method development.
Recommended Starting Protocol: Polysaccharide-Based CSP
This protocol is based on well-established methods for N-Boc-proline and its derivatives, offering a high probability of success for 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid.[1][2]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Thermostatted column compartment
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) | These polysaccharide-based CSPs have a proven track record for separating N-protected amino acids through a combination of hydrogen bonding and steric interactions.[7][8] |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | A typical normal-phase system for this class of compounds. Hexane is the weak solvent, while ethanol acts as the polar modifier to elute the analyte. TFA is a crucial additive that protonates the carboxylic acid, reducing peak tailing and improving peak shape.[1][2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity. Starting at ambient temperature is a standard practice, with adjustments made to optimize resolution if necessary.[1] |
| Detection | UV at 230 nm or 254 nm | The benzoic acid moiety provides a strong chromophore. Wavelength selection should be optimized by examining the UV spectrum of the analyte. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects that can distort peak shape. |
Alternative Protocol: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This alternative method provides a different selectivity and may be advantageous if the normal-phase method yields poor resolution or if an aqueous-based mobile phase is preferred.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | CHIROBIOTIC® T (Teicoplanin) (250 x 4.6 mm, 5 µm) | Teicoplanin-based CSPs are excellent for separating acidic compounds in reversed-phase mode due to their ionic and hydrogen bonding capabilities.[3][4] |
| Mobile Phase | Acetonitrile / Water / Acetic Acid (e.g., 70:30:0.1, v/v/v) | A common reversed-phase system. The organic modifier (acetonitrile) and water ratio is a key parameter for adjusting retention. Acetic acid is used to control the ionization state of the analyte and the stationary phase. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Detection | UV at 230 nm or 254 nm | |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent mixture. |
Data Analysis and Interpretation
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ |Area1 – Area2| / (Area1 + Area2) ] x 100
Where Area1 and Area2 are the integrated peak areas of the first and second eluting enantiomers, respectively. A critical parameter for evaluating the quality of the separation is the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation, which is essential for accurate quantification.
Caption: The process of analyzing a chromatogram for ee determination.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the ratio of the strong to weak solvent (e.g., increase or decrease ethanol content in normal-phase). Vary the concentration of the acidic modifier (TFA). |
| Incorrect CSP. | Screen alternative CSPs (e.g., switch from polysaccharide to macrocyclic glycopeptide). | |
| High temperature. | Lower the column temperature in 5 °C increments to enhance enantioselectivity. | |
| Peak Tailing | Secondary interactions with the silica support. | Increase the concentration of the acidic modifier (e.g., TFA up to 0.2%). |
| Analyte overload. | Reduce the sample concentration or injection volume. | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the polar modifier (e.g., ethanol in normal-phase) or the organic solvent (e.g., acetonitrile in reversed-phase). |
Conclusion
The determination of the enantiomeric excess of 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid can be reliably achieved using chiral HPLC. A systematic approach starting with a polysaccharide-based CSP, such as CHIRALPAK® IA, under normal-phase conditions is highly recommended due to its proven success with analogous N-Boc-proline derivatives.[2][8] Should this approach prove suboptimal, screening macrocyclic glycopeptide or zwitterionic CSPs offers orthogonal selectivity that will likely yield the desired separation. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop a robust, accurate, and reliable method for the critical assessment of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of the Piperidine Scaffold in Drug Discovery
A Note on Chemical Identification: The initial query for CAS 143322-48-5 did not resolve to a specific, well-documented molecule in drug discovery literature. However, the provided chemical name, "1-[2-(4-methoxyphenyl)acetyl]-4-piperidinyl acetate," points to a significant class of molecules built around a 4-substituted piperidine core. This guide will, therefore, focus on the broader strategic value and cost-effectiveness of the piperidine scaffold, a cornerstone of modern medicinal chemistry, using a specific, publicly characterized research compound as a central case study to provide concrete data and context.[1][2]
Introduction: The Piperidine Scaffold – A Privileged Structure in Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the choice of a molecular scaffold is a foundational decision with far-reaching consequences. It dictates not only the synthetic feasibility and cost of a program but also profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is arguably one of the most successful and "privileged" scaffolds in the history of drug discovery.[2][3] Its derivatives are integral to over 70 commercially available drugs, spanning a vast range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][4] The utility of this scaffold is rooted in several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation, allowing for the precise spatial orientation of substituents. This 3D geometry is critical for creating selective interactions with complex biological targets.
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ~11.2) is often crucial for target engagement (e.g., forming salt bridges with acidic residues in a binding pocket) and for imparting aqueous solubility, a key factor in drug formulation and bioavailability.[5]
-
Metabolic Stability: The piperidine core is generally robust to metabolic degradation, which contributes to favorable pharmacokinetic profiles. Strategic substitution can further block potential sites of metabolism.[4]
-
Synthetic Tractability: A wealth of established synthetic methodologies allows for the efficient and diverse functionalization of the piperidine ring, making it an adaptable and cost-effective starting point for library synthesis and lead optimization.[3][6]
This guide provides a comparative analysis of the cost-effectiveness of employing the piperidine scaffold, using the well-characterized 5-HT₂A inverse agonist AC-90179 (CAS: 359878-17-4) as a case study. We will compare its profile to alternative scaffolds targeting the same biological pathway and explore the underlying experimental workflows and economic drivers.
Case Study: AC-90179 and the 5-HT₂A Receptor Target
AC-90179, or 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, is a potent and selective inverse agonist of the serotonin 5-HT₂A receptor.[7][8] This receptor is a validated G-protein coupled receptor (GPCR) target for antipsychotics. The compound was developed as a potential treatment for psychosis but was not advanced clinically due to poor oral bioavailability.[7] This outcome makes it an excellent subject for a cost-effectiveness discussion, as it highlights how the properties imparted by a scaffold and its substituents can create downstream challenges that impact the overall cost of a drug discovery program.
The Biological Target: Serotonin 5-HT₂A Receptor Pathway
An inverse agonist at the 5-HT₂A receptor is sought after for treating psychosis. It not only blocks the action of the endogenous agonist (serotonin) but also reduces the receptor's basal, constitutive activity. This mechanism is believed to contribute to the therapeutic effects of atypical antipsychotics while avoiding some of the side effects associated with dopamine D2 receptor blockade.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. AC-90179 - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid and Other Proline Analogs
Introduction: The Unique Role of Proline and the Rationale for Analogs
Proline, unique among the twenty proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity upon peptide backbones.[1][2] This structural constraint is critical for the formation of specific secondary structures like β-turns and polyproline helices, making it a cornerstone in protein architecture and folding.[2] In the realms of drug discovery and asymmetric organocatalysis, proline's inherent chirality and bifunctional nature (a secondary amine and a carboxylic acid) have established it as a powerful molecular scaffold and a "simple enzyme."[3][4]
However, the very properties that make proline valuable also impose limitations. To enhance performance, modulate physicochemical properties, and expand applications, a vast array of proline analogs has been developed.[5][6][7] These analogs introduce new functionalities, steric properties, and electronic characteristics. This guide provides a comparative analysis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid , a synthetic proline analog, against other key proline derivatives. We will explore its synthesis, properties, and performance in critical applications, offering researchers and drug developers a data-driven framework for selecting the optimal proline analog for their specific needs.
The subject of our focus, this compound, integrates three key structural motifs:
-
A chiral pyrrolidine core , providing the foundational conformational constraint of proline.
-
A tert-Butoxycarbonyl (Boc) protecting group on the nitrogen, a standard in peptide synthesis for its stability and controlled removal under acidic conditions.[8][9][10]
-
A para-substituted benzoic acid moiety, which offers a rigid, aromatic linker and a carboxylic acid handle for further functionalization, a feature absent in native proline.
This guide will objectively compare this compound to its parent, N-Boc-L-proline, and other important analogs such as hydroxyprolines, fluoroprolines, and bicyclic variants, providing the necessary experimental context to understand their relative merits.
Structural and Physicochemical Comparison of Proline Analogs
The choice of a proline analog is fundamentally a decision about modulating its structure to achieve a desired physicochemical profile. The introduction of different substituents onto the pyrrolidine ring directly impacts properties like polarity, lipophilicity (LogP), and conformational flexibility, which in turn influence solubility, biological activity, and catalytic efficacy. The following table summarizes these key differences.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Structural Features & Impact |
| 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid | Chemical structure of this compound | 291.35[11][12] | Aryl substituent provides a rigid scaffold and a distal functional handle. Increases steric bulk compared to Boc-Pro-OH. |
| N-Boc-L-proline | Chemical structure of N-Boc-L-proline | 215.25[10] | The baseline protected proline. Used extensively in peptide synthesis. Lacks a side chain for further modification. |
| Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH) | Chemical structure of Boc-trans-4-hydroxy-L-proline | 231.25 | Hydroxyl group increases polarity and provides a site for hydrogen bonding or further functionalization.[5] |
| Boc-4,4-difluoro-L-proline | Chemical structure of Boc-4,4-difluoro-L-proline | 251.24 | Fluorine atoms alter electronic properties (inductive effect) and can enhance metabolic stability and binding affinity.[13][14] |
| N-Boc-α-methyl-L-proline | Chemical structure of N-Boc-α-methyl-L-proline | 229.28 | α-Methyl group introduces significant steric hindrance, further restricting peptide bond rotation and conformation.[1][13] |
| Bicyclic Proline Analog (e.g., Boc-Oic-OH) | Chemical structure of a bicyclic proline analog | 269.35 | Fused ring system creates a highly constrained conformation, valuable for mimicking specific peptide turns.[2][15] |
Synthetic Strategies: The Role of Protecting Groups and Cross-Coupling
The synthesis of aryl-substituted prolines like our target compound relies on robust synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. The choice of the Boc protecting group is a critical element of this strategy.
The Centrality of the Boc Protecting Group
The tert-Butoxycarbonyl (Boc) group is favored in many synthetic routes for its stability under a wide range of conditions (e.g., basic, nucleophilic, hydrogenolytic) while being readily cleaved with moderate acids like trifluoroacetic acid (TFA).[9] This orthogonality is crucial, allowing for selective manipulations at other parts of the molecule without disturbing the protected amine. In contrast, the Fmoc group is base-labile, and the Z (Cbz) group is typically removed by catalytic hydrogenolysis, offering different strategic possibilities.[9] For the synthesis of our target compound, the Boc group's resilience to the basic conditions often employed in Suzuki or Negishi cross-coupling is a distinct advantage.
General Synthetic Workflow
A common and effective strategy for synthesizing 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid involves a Suzuki cross-coupling reaction. This approach creates the C-C bond between the pyrrolidine ring and the phenyl ring with high efficiency and regioselectivity.
Caption: General workflow for the synthesis of aryl-proline analogs.
Comparative Performance in Key Applications
The true value of a proline analog is demonstrated by its performance. We will compare our target compound and its relatives in two primary fields: organocatalysis and peptide-based drug design.
Asymmetric Organocatalysis
L-proline and its derivatives catalyze asymmetric reactions by forming chiral enamine or iminium ion intermediates.[16][17] Modifications to the proline scaffold can dramatically alter catalytic activity and stereoselectivity by influencing the steric and electronic environment of the transition state.[3][18]
The 4-aryl substituent in a deprotected version of our target compound (4-(pyrrolidin-2-yl)benzoic acid) would be expected to introduce significant steric bulk, potentially enhancing enantioselectivity by creating a more defined chiral pocket for the substrates. However, this bulk could also decrease the reaction rate compared to the less hindered L-proline.
Table 2: Performance in a Benchmark Asymmetric Aldol Reaction (Reaction: 4-Nitrobenzaldehyde + Cyclohexanone)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Rationale / Causality |
| L-Proline | 20-30 | 24 | ~95 | 96 (anti) | The classic benchmark. High loading is often required. The carboxylic acid acts as a Brønsted acid co-catalyst.[16] |
| Prolinamide Derivatives | 10-20 | 12-48 | 80-99 | 90-99+ | Amide modifications can tune acidity and steric bulk, often improving efficiency over native proline.[16] |
| Diarylprolinol Silyl Ethers | 1-10 | 4-24 | >90 | >99 | Bulky diaryl groups create a highly effective chiral environment, allowing for very low catalyst loadings and excellent stereocontrol. |
| 4-(pyrrolidin-2-yl)benzoic acid (Hypothesized) | 10-20 | 24-72 | Moderate-High | Potentially >96 | The rigid aryl group could enhance facial selectivity but may slow the reaction rate due to steric hindrance near the catalytic site. |
Data for L-proline and derivatives are representative values from organocatalysis literature.[3][16][19] Performance of the target compound is hypothesized based on established structure-activity relationships.
Peptide Synthesis and Drug Design
In drug design, proline analogs are used to create peptidomimetics with improved stability, receptor affinity, and pharmacokinetic properties.[13][14][15] The conformational rigidity of the pyrrolidine ring is a key tool for locking a peptide into its bioactive conformation.[2][20]
4-(1-(Boc)pyrrolidin-2-yl)benzoic acid offers a unique advantage over simpler analogs like Boc-Pro-OH or Boc-Hyp-OH. The benzoic acid moiety serves as a non-native, rigid linker. This allows for:
-
Scaffold Decoration: The distal carboxylic acid can be used to attach other functional molecules, such as fluorescent tags, cytotoxic payloads (for antibody-drug conjugates), or polymers (like PEG) to improve solubility and half-life, without interfering with the peptide backbone.
-
Bifunctional Linking: It can act as a bridge to connect two different peptide chains or to anchor a peptide to a surface or nanoparticle.
Caption: Incorporation of a proline analog into a peptide via SPPS.
Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 4-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
This protocol is a representative example based on Suzuki coupling chemistry and should be performed by trained personnel using appropriate safety precautions.
-
Preparation of Reagents:
-
Dissolve (S)-1-(tert-butoxycarbonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.1 eq) and methyl 4-bromobenzoate (1.0 eq) in a 3:1 mixture of dioxane and water.
-
Sparing the solution with argon for 15 minutes to remove dissolved oxygen.
-
Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq) to the reaction vessel under an argon atmosphere.
-
Causality: The palladium catalyst is essential for the catalytic cycle. The base (K₂CO₃) is required for the transmetalation step. The inert atmosphere prevents oxidation and deactivation of the catalyst.
-
-
Reaction:
-
Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 4-bromobenzoate) is consumed.
-
-
Workup and Purification of Ester Intermediate:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Causality: LiOH is a strong base that saponifies the methyl ester to the corresponding carboxylate salt.
-
Once complete, acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Protocol 2: Comparative Catalyst Screening in an Asymmetric Aldol Reaction
-
Catalyst Preparation:
-
If using the Boc-protected analog, deprotect it by treating with 50% TFA in dichloromethane for 1 hour, followed by evaporation and drying under vacuum to obtain the TFA salt of the catalyst.
-
-
Reaction Setup:
-
In separate vials, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq) and cyclohexanone (2.5 mmol, 5.0 eq) to 1 mL of DMSO.
-
To each vial, add the respective proline analog catalyst (0.05 mmol, 10 mol%).
-
Stir the reactions at room temperature.
-
Causality: A large excess of the ketone donor is used to favor the forward reaction. DMSO is a common solvent for this reaction due to its ability to dissolve all components.
-
-
Monitoring and Workup:
-
Monitor the reactions by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Analysis:
-
Purify the crude product via flash chromatography.
-
Determine the yield.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and comparing the peak areas of the two enantiomers.[3]
-
Conclusion and Authoritative Grounding
This compound stands out as a highly versatile proline analog. While native L-proline and its simpler derivatives are workhorses in catalysis and peptide synthesis, this compound offers a crucial feature: a synthetically accessible and rigid handle for downstream functionalization. Its performance in catalysis is predicted to favor high stereoselectivity, potentially at the cost of reaction speed, a trade-off that may be acceptable for complex syntheses where stereochemical purity is paramount. In drug design, its true strength lies in its role as a bifunctional scaffold, enabling the construction of sophisticated peptide conjugates and peptidomimetics.
The selection between this analog and others, such as hydroxyprolines or fluoroprolines, will ultimately be dictated by the specific goals of the project. If the aim is to introduce a hydrogen-bonding site or modulate local electronics, those analogs may be superior. However, for applications requiring a rigid linker for attaching larger moieties or for creating complex molecular architectures, 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid provides a unique and powerful solution. Future research will likely see this and similar analogs being employed in the development of targeted therapeutics, advanced biomaterials, and novel catalytic systems.
References
- 1. Proline Derivatives and Analogs [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aor.ca [aor.ca]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. This compound [cymitquimica.com]
- 12. appchemical.com [appchemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste management protocols are as rigorous and well-understood as our research protocols.
Core Principle: Hazard-Based Waste Characterization
Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a multi-functional molecule, and its disposal protocol is dictated by the combined properties of its constituent parts: a benzoic acid moiety, a pyrrolidine ring, and a tert-Butoxycarbonyl (Boc) protecting group.
Based on Safety Data Sheets (SDS) for this and structurally similar compounds, it should be treated as a hazardous substance.[1][2]
Key Hazard Profile:
| Hazard Classification | GHS Statement | Rationale and Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a potential route of exposure. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause skin irritation. This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal, and dictates that all contaminated materials (gloves, wipes) must also be disposed of as hazardous waste.[3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound poses a significant risk to vision upon contact. Secure, sealed waste containers are mandatory to prevent dust or splashes from becoming airborne.[2] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of dust from the solid compound can irritate the respiratory tract. All handling and packaging of waste should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2] |
The complex, multi-functional nature of this molecule precludes simple disposal methods like drain disposal or commingling with general laboratory trash.[4][5] Its structure, containing a nitrogenous heterocycle (pyrrolidine) and an aromatic ring (benzoic acid), means that its degradation in the environment is not straightforward and could lead to harmful byproducts.[6][7] Therefore, it must be managed as regulated hazardous chemical waste.
The Regulatory Framework: Compliance is Non-Negotiable
All chemical waste disposal is governed by strict federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[8][10]
Academic and research institutions often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides an alternative, more flexible set of standards for managing laboratory hazardous waste compared to industrial settings.[11][12]
The single most critical step in this process is to consult your institution's Environmental Health & Safety (EHS) department. They are the authoritative source for your specific location's procedures and will provide the necessary supplies (waste containers, labels) and services for collection.[13] Never attempt to dispose of this chemical without explicit guidance from your EHS professionals.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound as well as materials lightly contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the last line of defense against exposure.
-
Eye Protection: Chemical safety goggles meeting OSHA 29 CFR 1910.133 standards.[14]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]
-
Body Protection: A lab coat must be worn.[1]
-
Respiratory Protection: Not typically required when handling small quantities inside a certified chemical fume hood. If a hood is unavailable or you are handling bulk quantities, consult your EHS office for respirator requirements.[4]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Designate a Specific Waste Stream: This compound is an organic acid. It should be collected in a waste container designated for non-halogenated solid organic waste.
-
Avoid Incompatibilities: Do NOT mix this waste with:
Step 3: Containment and Labeling
Waste must be accumulated in a designated, compliant container.
-
Container Selection: Use a container provided by or approved by your EHS department. It must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tight-fitting, screw-on cap.[15][16] The container must be in good condition, free of leaks or cracks.
-
Labeling:
-
Attach a hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages. For contaminated wipes or paper towels, list the chemical and the substrate (e.g., "99% Kimwipes, 1% 4-(1-(Boc)pyrrolidin-2-yl)benzoic acid").
-
Ensure the tag includes the accumulation start date and the name of the principal investigator or lab group.
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11]
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[16]
-
Containment: The waste container must be kept within a secondary containment bin or tray to contain any potential leaks.[13]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[16]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the container is full (never more than 75% for liquids, to allow for expansion) or you are finished with the process, follow your institution's procedure to request a waste pickup from the EHS department.[13][15]
-
Final Disposal Method: Do not attempt to treat the waste yourself (e.g., neutralization).[4] The final disposal for this type of solid organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] This method ensures the complete destruction of the organic molecule to less harmful components like CO₂, H₂O, and NOx.
Managing Spills and Empty Containers
Spill Cleanup
For small spills of the solid material:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18]
-
Carefully sweep the material into a designated dustpan. Use non-sparking tools if there is any fire risk.[18]
-
Place the collected material and all cleaning supplies (wipes, contaminated gloves) into a hazardous waste container and label it appropriately as spill debris.[1]
-
Clean the spill area with soap and water.
Empty Container Disposal
A container that held this compound is not considered "empty" until all residues have been removed.
-
Scrape out as much solid residue as possible into the solid hazardous waste container.
-
Rinse the container three times with a suitable solvent (e.g., acetone, methanol).[13]
-
Crucially, the rinseate (the solvent from rinsing) is now hazardous waste. It must be collected in a separate, properly labeled container for liquid non-halogenated hazardous waste.[13]
-
Once triple-rinsed, deface or remove the original chemical label, and dispose of the container as regular solid waste or according to your EHS guidelines.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. EcoOnline Help Center [help.ecoonline.com]
- 11. epa.gov [epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. vumc.org [vumc.org]
- 14. ilpi.com [ilpi.com]
- 15. nipissingu.ca [nipissingu.ca]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Researcher's Guide to the Safe Handling of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
In the dynamic environment of drug discovery and development, the synthesis and application of novel chemical building blocks are fundamental. 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid represents one such compound, offering significant potential in medicinal chemistry. As with any research chemical, particularly those with limited published hazard data, a robust and proactive safety culture is not just best practice—it is an absolute necessity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, designed for the skilled researchers, scientists, and drug development professionals who will handle this compound. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Hazard Profile & Risk Assessment: Proceed with Caution
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, a specific, peer-reviewed toxicological profile is not widely available. However, a Safety Data Sheet (SDS) for the closely related structural isomer, 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, provides critical hazard information that should be considered directly applicable.[1]
Based on this data, the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
In line with OSHA's Laboratory Standard, when dealing with substances of unknown or incompletely characterized toxicity, it is prudent to assume they are hazardous.[2][3] This principle guides the stringent handling, personal protective equipment (PPE), and disposal protocols outlined below.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Engineering controls, such as fume hoods, are the primary defense against chemical exposure. However, appropriate PPE is a mandatory secondary barrier to protect from accidental contact.[4] The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Benzoic acid derivatives can cause serious eye irritation.[1] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier for the entire face, which is crucial when handling powders that can become airborne.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer effective protection against a range of chemicals, including acidic and organic compounds, preventing skin irritation upon contact.[7] Gloves must be inspected for tears or holes before each use and disposed of immediately after handling the compound.[1] |
| Body Protection | A long-sleeved laboratory coat. | A standard lab coat protects the skin and personal clothing from contamination by powders or splashes.[8] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | As the compound may cause respiratory irritation and is a fine solid, a respirator is essential to prevent inhalation of airborne dust, especially when handling outside of a certified chemical fume hood.[9][10] |
Operational Plan: From Receipt to Reaction
A systematic, step-by-step approach to handling minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Labeling: Ensure the manufacturer's label is intact and legible, providing clear hazard warnings.[11]
-
Storage: Store the compound in a cool, dry, well-ventilated area.[12] It must be segregated from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[12] The storage location should be clearly marked as containing hazardous chemicals.
Weighing and Handling Workflow
All manipulations of the solid compound must be performed within a certified chemical fume hood to contain airborne particles.[4][7]
Caption: Step-by-step workflow for the safe weighing of this compound.
Emergency Spill Procedures
Accidents can occur despite the best precautions. A clear, rehearsed spill response plan is critical.
-
Small Solid Spill (<1 gram):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with absorbent pads to prevent dust from becoming airborne.[13]
-
Carefully sweep the covered material into a designated hazardous waste container using a plastic scoop.[13][14] Do not use a brush, which can aerosolize the powder.
-
Wipe the spill area with a wet paper towel, then decontaminate with soap and water.[14]
-
Place all cleanup materials into a sealed, labeled hazardous waste bag.[13]
-
-
Large Spill or Any Liquid Spill:
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health & Safety (EHS) department and your laboratory supervisor immediately.[15]
-
Prevent entry into the affected area.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a legal and ethical imperative to protect personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.[16][17]
Caption: Logical flow for the compliant disposal of all waste streams.
Key Disposal Steps:
-
Segregation: Do not mix this waste with non-hazardous trash.[18] Use separate, designated containers for solid and liquid hazardous waste.[17]
-
Containment: Use robust, leak-proof containers that are compatible with the waste. The original chemical container is often a good choice for excess solid.[17] All contaminated consumables (gloves, weigh paper, absorbent pads) must be collected.
-
Labeling: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).[11][19]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[19] This area should have secondary containment to control potential leaks. Keep containers closed except when adding waste.[17]
-
Pickup: Arrange for disposal through your institution's EHS office. Never pour chemical waste down the drain or place it in the regular trash.[18]
By integrating these safety protocols into your daily workflow, you actively contribute to a secure and professional research environment. Always prioritize safety, and when in doubt, consult your institution's Chemical Hygiene Plan and EHS professionals.
References
- 1. angenechemical.com [angenechemical.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. osha.gov [osha.gov]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. dermnetnz.org [dermnetnz.org]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. One moment, please... [actylislab.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. realsafety.org [realsafety.org]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. vumc.org [vumc.org]
- 17. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 18. acs.org [acs.org]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



